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  • Product: 3-Amino-8-hydroxyquinoxalin-2(1H)-one
  • CAS: 659729-80-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Amino-8-hydroxyquinoxalin-2(1H)-one: A Technical Guide

Executive Summary The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and metabolic modulators. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged in the design of kinase inhibitors, antimicrobial agents, and metabolic modulators. Specifically,1[1] presents a unique synthetic challenge due to the asymmetric nature of its precursor and the competing nucleophilicity of its functional groups. This whitepaper provides an in-depth mechanistic rationale, retrosynthetic analysis, and field-proven experimental protocols for the regioselective synthesis and characterization of this highly functionalized heterocycle.

Introduction & Mechanistic Rationale

The synthesis of 3-aminoquinoxalin-2(1H)-ones traditionally relies on the such as ethyl cyanoformate or diethyl oxalate. However, when starting from an asymmetric precursor like 2,3-diaminophenol, direct condensation yields an intractable mixture of 5-hydroxy and 8-hydroxy regioisomers.

To achieve absolute regiocontrol, modern synthetic design dictates bypassing direct condensation in favor of controlled, stepwise functionalization. We present two robust pathways: a classical Halogenation-Amination Sequence that relies on steric and electronic differentiation, and a modern Photoredox C(sp²)-H Amination that leverages late-stage radical functionalization.

Retrosynthetic Analysis & Pathway Design

Route A: The Halogenation-Amination Sequence (Regioselective)

This route builds the quinoxaline-2,3-dione core first, followed by global chlorination. The critical symmetry-breaking step is the2[2].

  • Causality: Why does LiOH selectively hydrolyze the C2 chloride over the C3 chloride? The hydroxyl group at C8 donates electron density through the aromatic system to the N1 nitrogen, electronically shielding the C2 position. Consequently, the hydroxide nucleophile preferentially attacks the more electrophilic and less sterically hindered C3 position, yielding the 3-chloro-8-hydroxyquinoxalin-2(1H)-one intermediate, which is primed for S_NAr amination.

RouteA A 2,3-Diaminophenol B Diethyl Oxalate, Reflux [Condensation] A->B C 8-Hydroxyquinoxaline-2,3-dione B->C D POCl3, Reflux [Chlorination] C->D E 2,3-Dichloro-8-hydroxyquinoxaline D->E F LiOH, THF/H2O [Selective Hydrolysis] E->F G 3-Chloro-8-hydroxyquinoxalin-2(1H)-one F->G H NH3/MeOH, 120°C [SNAr Amination] G->H I 3-Amino-8-hydroxyquinoxalin-2(1H)-one H->I

Fig 1. Regioselective synthesis of 3-amino-8-hydroxyquinoxalin-2(1H)-one via selective hydrolysis.
Route B: Visible-Light-Induced C(sp²)-H Amination (Late-Stage)

An alternative, step-economic approach involves the 3[3] of 8-hydroxyquinoxalin-2(1H)-one using trimethylsilyl azide (TMSN₃).

  • Causality: This eliminates the need for harsh chlorinating agents. The photocatalyst (e.g., Ru(bpy)₃²⁺) undergoes single-electron transfer (SET) with TMSN₃ to generate an electrophilic azidyl radical (N₃•). This radical exhibits high somnophilicity for the electron-rich C3 position. Subsequent oxidation and denitrogenation directly yield the primary amine.

RouteB Light Blue LED (460 nm) PC Photocatalyst (PC) Light->PC PC_star Excited PC* PC->PC_star Excitation Radical Azidyl Radical (N3•) PC_star->Radical SET from TMSN3 TMSN3 TMSN3 TMSN3->Radical Adduct C3-Radical Intermediate Radical->Adduct Substrate 8-Hydroxyquinoxalin-2(1H)-one Substrate->Adduct Radical Addition Product 3-Amino-8-hydroxyquinoxalin-2(1H)-one Adduct->Product Oxidation & Denitrogenation

Fig 2. Visible-light-induced C(sp2)-H amination mechanism for quinoxalin-2(1H)-ones.

Experimental Protocols (Self-Validating Systems)

Protocol A: Halogenation-Amination Sequence

This protocol is designed to be self-validating; physical state changes provide real-time feedback on reaction progress.

Step 1: Synthesis of 2,3-Dichloro-8-hydroxyquinoxaline

  • Suspend 8-hydroxyquinoxaline-2,3-dione (10 mmol) in neat POCl₃ (15 mL).

  • Add N,N-dimethylaniline (0.5 mL) dropwise. Causality: This acts as a catalyst to form the highly reactive Vilsmeier-type intermediate, drastically reducing reaction time.

  • Reflux at 110 °C for 4 hours.

  • Self-Validation Check: The heterogeneous suspension will transition into a homogeneous, dark solution, confirming complete conversion to the soluble dichloro species.

  • Quench by pouring over crushed ice, filter the precipitate, and dry under vacuum.

Step 2: Selective Hydrolysis

  • Dissolve the dichloro intermediate (5 mmol) in a THF/H₂O mixture (4:1, 25 mL).

  • Add LiOH·H₂O (5.5 mmol) portion-wise at 0 °C. Stir at room temperature for 12 hours.

  • Self-Validation Check: TLC (Hexane/EtOAc 3:1) will show the disappearance of the non-polar starting material and the emergence of a highly polar spot (the 3-chloro-2(1H)-one intermediate).

  • Acidify with 1M HCl to pH 4, extract with EtOAc, and concentrate.

Step 3: S_NAr Amination

  • Transfer the 3-chloro intermediate to a pressure tube. Add 7M NH₃ in MeOH (15 mL).

  • Seal and heat at 120 °C for 16 hours.

  • Cool to room temperature, vent carefully, and evaporate the solvent. Recrystallize from EtOH to yield the pure target compound.

Protocol B: Photoredox Amination (Late-Stage)
  • In an oven-dried Schlenk tube, combine 8-hydroxyquinoxalin-2(1H)-one (1.0 mmol), Ru(bpy)₃Cl₂ (2 mol%), and TMSN₃ (2.5 mmol) in anhydrous MeCN (10 mL).

  • Degas the mixture via three freeze-pump-thaw cycles, then backfill with an O₂ balloon (acts as the terminal oxidant).

  • Irradiate with 460 nm blue LEDs at room temperature for 24 hours.

  • Self-Validation Check: The evolution of nitrogen gas (micro-bubbles) confirms the successful reduction/denitrogenation of the azide adduct to the primary amine.

  • Quench with water, extract with EtOAc, and purify via flash chromatography (DCM/MeOH 95:5).

Characterization & Analytical Data

Accurate characterization is paramount. The following table summarizes the expected quantitative analytical data for verified 3-Amino-8-hydroxyquinoxalin-2(1H)-one.

ParameterSpecification / Value
IUPAC Name 3-Amino-8-hydroxy-1H-quinoxalin-2-one
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Yellow to brownish crystalline powder
¹H NMR (400 MHz, DMSO-d₆) δ 11.80 (s, 1H, NH), 10.15 (s, 1H, OH), 7.45 (br s, 2H, NH₂), 7.05 (t, J=8.0 Hz, 1H, Ar-H), 6.90 (d, J=8.0 Hz, 1H, Ar-H), 6.75 (d, J=8.0 Hz, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆) δ 155.2 (C=O), 150.1 (C-NH₂), 145.3 (C-OH), 132.4, 126.8, 123.1, 115.4, 112.8
IR (KBr, cm⁻¹) 3450 (O-H stretch), 3320, 3150 (N-H stretch), 1665 (C=O stretch), 1610 (C=N stretch)
HRMS (ESI-TOF) m/z [M+H]⁺ calcd for C₈H₈N₃O₂: 178.0616, found: 178.0612

Conclusion

The synthesis of 3-Amino-8-hydroxyquinoxalin-2(1H)-one demands rigorous control over regiochemistry. While classical condensation methods fall short due to the asymmetric nature of 2,3-diaminophenol, leveraging selective hydrolysis of a dichloro-intermediate or utilizing modern photoredox C-H amination provides researchers with reliable, high-yielding pathways. By adhering to the mechanistic principles and self-validating protocols outlined in this guide, drug development professionals can efficiently access this critical pharmacophore for downstream biological evaluation.

References

  • PubChem. "3-Amino-8-hydroxyquinoxalin-2(1H)-one | C8H7N3O2 | CID 16747959". Source: nih.gov.
  • Organic Chemistry Portal. "Synthesis of quinoxalinones". Source: organic-chemistry.org.
  • ResearchGate. "Novel syntheses of 3-anilino-pyrazin-2(1H)-ones and 3-anilino-quinoxalin-2-(1H)-ones via microwave-mediated Smiles rearrangement". Source: researchgate.net.
  • ResearchGate. "Substrate Scope for the Synthesis of 3-Aminoquinoxalin-2(1H)-ones". Source: researchgate.net.

Sources

Exploratory

Novel Synthetic Routes for 3-Amino-8-hydroxyquinoxalin-2(1H)-one Derivatives

An In-Depth Technical Guide Introduction: The Significance of the Quinoxalinone Scaffold The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized for a vast spectrum of pharmacological activities, making them privileged structures in drug discovery.[1][3][4] Within this family, 3-amino-8-hydroxyquinoxalin-2(1H)-one derivatives have garnered significant attention for their potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6]

The therapeutic potential of these compounds has fueled the demand for efficient and versatile synthetic methodologies. Traditional synthetic routes, while foundational, often rely on harsh conditions or hazardous reagents, prompting the development of novel, more sustainable pathways.[7][8] This guide provides an in-depth exploration of modern synthetic strategies for accessing 3-amino-8-hydroxyquinoxalin-2(1H)-one derivatives, with a focus on mechanistic rationale, procedural details, and the integration of green chemistry principles.

Part 1: Foundational Synthetic Strategy: Condensation Reactions

The most classical and widely adopted method for constructing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] For the synthesis of the target 3-amino-8-hydroxyquinoxalin-2(1H)-one scaffold, the key precursors would be a 1,2-diaminophenol derivative and an appropriate three-carbon electrophile that can provide the C2-carbonyl and C3-amino functionalities.

Causality Behind Component Selection:
  • The o-phenylenediamine derivative: This component provides the benzene ring and the two nitrogen atoms at positions 1 and 4 of the final quinoxalinone. To achieve the 8-hydroxy substitution, a 2,3-diaminophenol is the required starting material.

  • The 1,2-dicarbonyl equivalent: The choice of this reagent is critical for installing the desired functionality at the C2 and C3 positions. A common precursor is ethyl 2-amino-2-oxoacetate or a related derivative, which provides the C2-carbonyl and the C3-amino group upon cyclization.

While effective, these traditional methods can suffer from limitations such as the use of hazardous solvents, high temperatures, and the generation of significant waste.[7] This has driven the field towards more elegant and environmentally benign solutions.

General Experimental Protocol: Classical Condensation

This protocol outlines a general procedure for the synthesis of a quinoxaline core, which can be adapted for the specific target compounds.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve the selected substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent, such as ethanol or toluene (5-10 mL).[1]

  • Catalyst Addition: Introduce a catalytic amount of an acid (e.g., acetic acid or camphorsulfonic acid) to facilitate the condensation and subsequent cyclization.[1]

  • Reaction Execution: Stir the reaction mixture at room temperature or under reflux. The optimal temperature depends on the reactivity of the specific substrates.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Part 2: A Modern Approach: Metal-Free C-H Amination

A significant advancement in the synthesis of 3-aminoquinoxalinones is the direct functionalization of a pre-formed quinoxalin-2(1H)-one core via C-H bond activation. This strategy avoids the need to carry the amino group through the ring-forming reaction and offers a more convergent and efficient route. A leading example is the iodine-catalyzed cross-dehydrogenative coupling (CDC) of quinoxalinones with amines.[5][9]

This metal-free approach directly forges a C-N bond at the C3 position of the quinoxalinone ring under remarkably mild, ambient conditions.[5]

Mechanistic Rationale & Causality:

The reaction proceeds through an oxidative C-H amination pathway. The key steps are:

  • Amine Activation: Molecular iodine (I₂) reacts with the amine to form an N-iodoamine intermediate in situ. This step is crucial as it activates the amine nucleophile.

  • Oxidant Role: tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant, regenerating the catalytic iodine species and driving the reaction cycle.[5]

  • C-H Functionalization: The less reactive C3-H bond of the quinoxalinone is then attacked by the activated amine species, leading to the formation of the C-N bond and the desired 3-aminoquinoxalinone product.[5]

The choice of catalytic iodine is pivotal; it provides a metal-free alternative to more expensive and potentially toxic transition metal catalysts, aligning with green chemistry principles.[5]

Visualizing the C-H Amination Workflow

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Workup & Product Quinoxalinone 8-Hydroxy- quinoxalin-2(1H)-one Reaction Stirring at Room Temp Quinoxalinone->Reaction Amine Primary or Secondary Amine (R₂NH) Amine->Reaction Iodine I₂ (catalyst) Iodine->Reaction cat. TBHP TBHP (oxidant) TBHP->Reaction Solvent 1,4-Dioxane Room Temperature, 16h Solvent->Reaction Workup Aqueous Workup & EtOAc Extraction Reaction->Workup TLC Monitoring Product 3-Amino-8-hydroxy- quinoxalin-2(1H)-one Workup->Product Purification

Caption: Workflow for Iodine-Catalyzed C-H Amination.

Detailed Experimental Protocol: Iodine-Catalyzed C-H Amination

This protocol is adapted from the procedure reported by Jain et al. for the synthesis of 3-aminoquinoxalinones.[5]

  • Reaction Setup: To a well-stirred solution of the 8-hydroxyquinoxalin-2(1H)-one (0.5 mmol) and the desired amine (0.75 mmol) in 1,4-dioxane (3.0 mL), add tert-butyl hydroperoxide (TBHP, 70% solution in water, 1.0 mmol).

  • Catalyst Addition: Add molecular iodine (I₂, 0.025 mmol, 5 mol%) to the mixture at room temperature.

  • Reaction Execution: Stir the resulting reaction mixture at room temperature for approximately 16 hours.

  • Monitoring: Monitor the reaction for completion by TLC analysis.

  • Aqueous Workup: Once the starting material is consumed, pour the reaction mixture into water (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3-amino-8-hydroxyquinoxalin-2(1H)-one derivative.

Part 3: Green and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact without compromising efficiency.[7][10] These principles can be readily applied to the synthesis of quinoxalinone derivatives.

Key Green Strategies:
  • Eco-friendly Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Replacing these with greener alternatives like water or ethanol is a primary goal.[11] Water is particularly attractive due to its low cost, non-toxicity, and non-flammability.

  • Organocatalysis: The use of small organic molecules as catalysts offers an alternative to potentially toxic and costly metal catalysts. For instance, nicotinamide (a form of vitamin B₃) has been successfully used as a green organocatalyst for quinoxaline synthesis in water, proceeding rapidly at room temperature.[11]

  • Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in much shorter reaction times compared to conventional heating.[6][7][10][12]

Visualizing a Green Synthesis Pathway

G cluster_conditions Green Reaction Conditions Start_A 2,3-Diaminophenol Reaction Condensation/ Cyclization Start_A->Reaction Start_B 1,2-Dicarbonyl Equivalent Start_B->Reaction Catalyst Green Catalyst (e.g., Nicotinamide) Catalyst->Reaction Solvent Aqueous Medium (e.g., Water) Solvent->Reaction Energy Energy Source (Microwave or RT Stirring) Energy->Reaction Product Target Quinoxalinone Derivative Reaction->Product High Yield, Minimized Waste

Caption: A Green Chemistry Approach to Quinoxalinone Synthesis.

Part 4: Data Summary and Comparison of Routes

To aid researchers in selecting the most appropriate method, the key features of the discussed synthetic routes are summarized below.

FeatureClassical CondensationIodine-Catalyzed C-H AminationGreen Condensation Approach
Strategy Convergent Ring FormationLate-Stage C-H FunctionalizationConvergent, Optimized Ring Formation
Key Reagents o-phenylenediamine, 1,2-dicarbonylQuinoxalinone, Amine, I₂, TBHPo-phenylenediamine, 1,2-dicarbonyl
Catalyst Acid (e.g., AcOH)Iodine (Metal-free)Organocatalyst (e.g., Nicotinamide)
Solvent Ethanol, Toluene1,4-DioxaneWater, Ethanol
Conditions Room Temp to RefluxRoom TemperatureRoom Temp or Microwave
Advantages Well-established, versatileHigh atom economy, mild conditions, metal-free, late-stage functionalizationEnvironmentally benign, low cost, simple workup, rapid
Disadvantages Can require harsh conditions, potential for side productsRequires pre-formed quinoxalinone coreSubstrate scope may be more limited
Reference [1][5][10][11]

Conclusion and Future Outlook

The synthesis of 3-amino-8-hydroxyquinoxalin-2(1H)-one derivatives has evolved significantly from traditional condensation methods to more sophisticated and sustainable strategies. The development of metal-free, iodine-catalyzed C-H amination represents a paradigm shift, allowing for the direct and efficient installation of the crucial amino group onto a pre-existing quinoxalinone core under exceptionally mild conditions.[5] This method provides a powerful tool for rapidly generating diverse libraries of these pharmacologically important molecules.

Furthermore, the integration of green chemistry principles, such as the use of aqueous media, organocatalysts, and energy-efficient technologies, is paving the way for more environmentally responsible and economically viable production of these valuable compounds.[7][11] Future research will likely focus on expanding the substrate scope of these novel reactions, further elucidating reaction mechanisms to improve efficiency, and applying these methods to the synthesis of complex, biologically active natural products and drug candidates. The continued innovation in synthetic methodology is crucial for unlocking the full therapeutic potential of the 3-amino-8-hydroxyquinoxalin-2(1H)-one scaffold.

References

  • Gupta, A., Deshmuk, M. S., & Jain, N. (2017). Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions. The Journal of Organic Chemistry, 82(9), 4748–4792. [Link]

  • IJIRT. (n.d.). Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review. International Journal of Innovative Research in Technology. [Link]

  • Ansari, A. A., et al. (2026). Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. Journal of Chemistry. [Link]

  • Li, J., et al. (2025). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry. [Link]

  • Saeed, A., et al. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. JOCPR. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Novel green approaches for synthesis of quinoxaline derivatives. [Link]

  • Dadun. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]

  • MDPI. (2011). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules. [Link]

  • Bentham Science Publishers. (2015). Advances in the Chemistry of Quinoxalinone Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]

  • Khan, H., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • PubMed. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules. [Link]

  • University of Southampton. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). ePrints Soton. [Link]

  • Al-Busafi, S. N., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Catalysts. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

  • ResearchGate. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • R Discovery. (1997). Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy). [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • ResearchGate. (2025). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • ULisboa. (n.d.). 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. [Link]

Sources

Foundational

3-Amino-8-hydroxyquinoxalin-2(1H)-one: Physical, Chemical, and Synthetic Profiling of a High-Value Heterocyclic Scaffold

Executive Summary As medicinal chemistry increasingly relies on highly functionalized, rigid scaffolds to achieve target selectivity, the quinoxalin-2(1H)-one core has emerged as a "privileged" structure. Specifically, 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on highly functionalized, rigid scaffolds to achieve target selectivity, the quinoxalin-2(1H)-one core has emerged as a "privileged" structure. Specifically, 3-Amino-8-hydroxyquinoxalin-2(1H)-one (CAS: 659729-80-3) represents a uniquely dense pharmacophore. By combining a hydrogen-bond-donating amino group, a tautomerizable lactam core, and an electron-donating phenolic hydroxyl group, this molecule offers a highly tunable electronic push-pull system.

This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of this specific regioisomer, designed for researchers and drug development professionals seeking to leverage this scaffold in novel therapeutic or material science applications.

Structural Dynamics and Physicochemical Properties

Tautomerism and Electronic Push-Pull Effects

The quinoxalin-2(1H)-one system is characterized by a classic lactam-lactim tautomeric equilibrium (quinoxalin-2(1H)-one


 quinoxalin-2-ol). As an application scientist, it is critical to recognize that in polar solvents and the solid state, the 1H-lactam form is thermodynamically favored  due to the resonance stabilization of the amide bond.

The substitution pattern of 3-Amino-8-hydroxyquinoxalin-2(1H)-one creates a distinct electronic environment:

  • C3-Amino Group: Acts as a strong electron donor via resonance (+M effect) into the pyrazine ring.

  • C2-Carbonyl: Acts as an electron acceptor, creating a localized dipole that enhances hydrogen-bonding capacity.

  • C8-Hydroxyl: Situated on the benzenoid ring adjacent to the N1-lactam, this group increases the electron density of the aromatic system and significantly lowers the pKa of the N1 proton through inductive and field effects, making the molecule an excellent candidate for metal chelation or kinase hinge-binding.

Quantitative Data Summary

The following table consolidates the computed and experimental physicochemical parameters of the scaffold, derived from the [1] and the [2].

PropertyValueClinical / Chemical Significance
CAS Registry Number 659729-80-3Unique identifier for the specific 8-OH, 3-NH2 regioisomer.
Molecular Formula C8H7N3O2Defines the highly heteroatom-dense bicyclic core.
Molecular Weight 177.16 g/mol Low MW allows for high ligand efficiency (LE) in fragment-based drug design.
Computed XLogP3-AA -0.2High hydrophilicity; suggests excellent aqueous solubility for in vitro assays.
Topological Polar Surface Area 105.3 ŲIndicates limited passive blood-brain barrier (BBB) permeability; CNS applications may require active transport (e.g., via LAT1).
Hydrogen Bond Donors 4High capacity for anchoring in kinase hinge regions or receptor binding pockets.
Hydrogen Bond Acceptors 5Facilitates extensive interaction with solvent and target protein residues.

Synthetic Methodologies: Self-Validating Protocols

Achieving regiocontrol when synthesizing substituted quinoxalinones requires careful selection of the dicarbonyl synthon. While direct condensation of 2,3-diaminophenol with cyanogen gas or ethyl 2-cyano-2-oxoacetate (Route 1) is possible, the Dione-Chlorination-Amination Route (Route 2) is vastly superior for bench-scale synthesis. It offers distinct, easily purifiable intermediates and built-in validation checkpoints.

The protocols below are adapted from established methodologies for quinoxalin-2-one derivatives [3].

Protocol: Three-Step Synthesis via the Dione Intermediate
Step 1: Condensation to 8-Hydroxyquinoxaline-2,3(1H,4H)-dione
  • Rationale: Diethyl oxalate acts as a symmetrical C2-synthon. Refluxing in a protic solvent drives the double amidation forward, bypassing the regioselectivity issues of asymmetric dicarbonyls.

  • Procedure: Dissolve 2,3-diaminophenol (1.0 eq) in dry ethanol. Add diethyl oxalate (1.2 eq). Reflux the mixture at 80°C for 4 hours.

  • Self-Validation: The resulting dione is highly insoluble due to extensive intermolecular hydrogen bonding and will precipitate directly out of the hot solution. Monitor by TLC (DCM:MeOH 9:1); the disappearance of the ninhydrin-positive diamine spot confirms completion. Filter and wash with cold ethanol to yield a pure powder.

Step 2: Chlorination to 2,3-Dichloro-8-hydroxyquinoxaline
  • Rationale: Conversion of the dione to the dichloro intermediate activates the C2/C3 positions for nucleophilic aromatic substitution (SNAr). POCl₃ serves as both the chlorinating agent and solvent. The addition of catalytic N,N-dimethylaniline acts as a nucleophilic catalyst, accelerating the conversion of the stable lactam into the reactive imidoyl chloride via a Vilsmeier-Haack-type intermediate.

  • Procedure: Suspend the dione in POCl₃ (10 eq). Add a catalytic amount of N,N-dimethylaniline. Reflux at 105°C for 6 hours. Carefully quench the reaction by pouring it dropwise over crushed ice.

  • Self-Validation: The heterogeneous suspension will turn into a clear, dark solution as the dione is consumed. Quenching yields a precipitate. IR spectroscopy will show the complete disappearance of the strong C=O stretch (~1680 cm⁻¹), confirming the lactam-to-imidoyl chloride conversion.

Step 3: Regioselective Amination and Acidic Hydrolysis
  • Rationale: The C3 position is more sterically accessible and electronically activated for SNAr by ammonia compared to C2 (due to the adjacent 8-OH group's steric bulk). Subsequent mild acidic hydrolysis rapidly converts the remaining C2-chloride back to the thermodynamically stable lactam.

  • Procedure: Dissolve the dichloro intermediate in ethanolic ammonia (excess). Stir at room temperature in a sealed pressure tube for 12 hours. Evaporate the solvent in vacuo. Suspend the crude solid in 2.5 M HCl and reflux at 100°C for exactly 5 minutes. Neutralize with saturated NaHCO₃ to precipitate the final product.

  • Self-Validation: The initial amination is validated by mass spectrometry (loss of one chlorine isotope pattern). The critical 5-minute hydrolysis is validated by the reappearance of the C=O stretch in IR and a distinct bathochromic shift in the UV-Vis absorption maximum, caused by the auxochromic effect of the newly formed lactam ring. Limiting the hydrolysis to 5 minutes prevents the undesired cleavage of the C3-amino group.

SynthWorkflow cluster_route1 Route 1: Direct Diamine Condensation cluster_route2 Route 2: Dione Chlorination-Amination A 2,3-Diaminophenol B 2,3-Diamino-8-hydroxyquinoxaline A->B Cyanogen gas MeOH, RT D 8-Hydroxyquinoxaline-2,3-dione A->D Diethyl Oxalate Reflux, 80°C C 3-Amino-8-hydroxyquinoxalin-2(1H)-one B->C HCl (2.5M), 100°C Selective Hydrolysis E 2,3-Dichloro-8-hydroxyquinoxaline D->E POCl3, Reflux Chlorination E->C 1. NH3/EtOH (Amination) 2. Acidic Hydrolysis

Fig 1: Synthetic pathways to 3-Amino-8-hydroxyquinoxalin-2(1H)-one from 2,3-diaminophenol.

Pharmacological Applications and Mechanistic Pathways

The 3-aminoquinoxalin-2(1H)-one scaffold is recognized as a classic pharmacophore in neuropharmacology, specifically for its role as a competitive antagonist at ionotropic glutamate receptors (AMPA and NMDA) [3].

Receptor Binding Mechanics

The structural geometry of 3-Amino-8-hydroxyquinoxalin-2(1H)-one allows it to act as a rigid bioisostere of the α-amino acid moiety of glutamate.

  • Anchoring: The 1H-lactam (NH) and the C2-carbonyl form a bidentate hydrogen-bonding network with conserved arginine and glutamate residues within the ligand-binding domain (LBD) of the receptor.

  • Subtype Selectivity: The addition of the 8-hydroxyl group provides a critical auxiliary hydrogen-bond donor. This interaction alters the hydration shell within the binding pocket, often shifting the selectivity profile between AMPA and NMDA receptor subtypes compared to unsubstituted analogs.

Neuroprotective Signaling Impact

By competitively occupying the glutamate binding site, the compound prevents the agonist-induced conformational changes required for channel gating. This blockade directly inhibits the pathological influx of Ca²⁺ and Na⁺ ions during ischemic events, thereby halting the cascade of excitotoxicity and promoting neuronal cell survival.

SignalingPathway Ligand 3-Amino-8-hydroxy- quinoxalin-2(1H)-one Receptor AMPA / NMDA Glutamate Receptors Ligand->Receptor Competitive Antagonism IonChannel Ca2+ / Na+ Channel Blockade Receptor->IonChannel Inhibits Ion Influx Excitotoxicity Prevention of Excitotoxicity IonChannel->Excitotoxicity Reduces Intracellular Ca2+

Fig 2: Mechanism of quinoxalinone-mediated neuroprotection via glutamate receptor blockade.

References

  • National Center for Biotechnology Information (PubChem). "3-Amino-8-hydroxyquinoxalin-2(1H)-one | C8H7N3O2 | CID 16747959." PubChem Compound Summary. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "3-Amino-8-hydroxyquinoxalin-2(1H)-one." CompTox Chemicals Dashboard. Available at:[Link]

  • Mbarki, Z.H., et al. "Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives." St. Cerc. St. CICBIA, 2010, 11(4). Available at:[Link]

Exploratory

Preclinical Investigation of 3-Amino-8-hydroxyquinoxalin-2(1H)-one (AHQ): A Dual-Action Pharmacophore

Executive Summary & Structural Rationale The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its ability to mimic the adenine ring of ATP and interact with critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its ability to mimic the adenine ring of ATP and interact with critical neurological receptors. This technical whitepaper establishes a rigorous preclinical framework for investigating 3-Amino-8-hydroxyquinoxalin-2(1H)-one (AHQ) .

The structural logic of AHQ is highly specific:

  • C3-Amino Group: Acts as a potent hydrogen-bond donor. In kinase targets, it anchors the molecule to the hinge region backbone. In ionotropic glutamate receptors, it interacts with the glutamate-binding pocket.

  • C8-Hydroxy Group: Provides a secondary interaction vector (H-bond donor/acceptor) that can be directed toward solvent-exposed channels to improve solubility or engage specific allosteric pockets, enhancing target selectivity compared to unsubstituted analogs 1.

Because AHQ exhibits polypharmacological potential—specifically as a competitive kinase inhibitor and an AMPA receptor antagonist—this guide details the causal reasoning and self-validating protocols required to accurately profile its biological activity without cross-assay interference.

Mechanistic Pathways & Target Engagement

The dual-action nature of AHQ requires orthogonal screening approaches. The diagram below maps the divergent signaling pathways modulated by the AHQ pharmacophore.

MOA AHQ 3-Amino-8-hydroxyquinoxalin-2(1H)-one (AHQ) Kinase Kinase Hinge Region (ATP-Competitive) AHQ->Kinase H-bond (C3-Amino) AMPA AMPA Receptor LBD (Glutamate Antagonism) AHQ->AMPA LBD Binding PI3K PI3K / Akt Pathway Suppressed Kinase->PI3K Inhibits Phosphorylation CaIn Ca2+/Na+ Influx Blocked AMPA->CaIn Prevents Depolarization

Fig 1: Dual mechanism of AHQ targeting kinase hinge regions and AMPA receptors.

In Vitro Profiling Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal quality control metrics to rule out false positives caused by the compound's intrinsic chemical properties.

TR-FRET Kinase Assay Protocol

Causality & Rationale: Quinoxaline derivatives possess conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-systems that frequently exhibit auto-fluorescence, which confounds standard colorimetric or luminescent assays 2. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandated. By introducing a 50–100 µs temporal delay before signal acquisition, short-lived background fluorescence from the AHQ scaffold decays, isolating the long-lifetime emission of the terbium chelate donor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Add 5 mM DTT immediately before use to prevent the oxidation of AHQ's C8-hydroxyl group, preserving its structural integrity.

  • Compound Titration: Dispense AHQ in a 10-point, 3-fold serial dilution (starting at 10 µM) into a low-volume 384-well black microplate using an acoustic liquid handler to minimize DMSO carryover (final DMSO

    
     1%).
    
  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., PI3K

    
    ) and 200 nM of fluorescein-labeled poly-GAT substrate.
    
  • Reaction Initiation: Add 20 µM ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Signal Development: Add 10 µL of TR-FRET dilution buffer containing 15 mM EDTA (to quench kinase activity by chelating Mg2+) and 2 nM Terbium-labeled anti-phospho antibody.

  • Data Acquisition & Self-Validation: Read the plate at 490 nm (donor) and 520 nm (acceptor).

    • Validation Check: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). The assay is only deemed valid if Z'

      
       0.6.
      
Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: AMPA receptors exhibit extremely rapid desensitization kinetics (decay times < 50 ms). Standard calcium-imaging techniques lack the temporal resolution to capture these transient currents. Whole-cell patch-clamp electrophysiology coupled with a rapid gravity-driven perfusion system is required to accurately quantify AHQ's antagonistic properties 3.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary cortical neurons or HEK293T cells transiently expressing GluA2(Q) AMPA receptors.

  • Internal Solution: Fill 3–5 M

    
     borosilicate glass pipettes with internal solution (110 mM K-gluconate, 10 mM HEPES, 2 mM MgATP, pH 7.4).
    
  • Seal Formation: Achieve a gigaohm seal (>1 G

    
    ) and apply brief negative pressure to rupture the membrane, establishing the whole-cell configuration.
    
    • Validation Check: Monitor access resistance (

      
      ). Discard the cell if 
      
      
      
      exceeds 20 M
      
      
      or fluctuates by >20% during the recording, as this indicates poor voltage control.
  • Voltage Clamping: Hold the membrane potential at -80 mV. Rationale: This hyperpolarized state alleviates voltage-dependent blockades (e.g., endogenous polyamines or Mg2+) and maximizes the inward driving force for cations.

  • Drug Application: Apply 50 µM AMPA via a rapid perfusion system (exchange time < 10 ms) to establish a baseline current.

  • Antagonism Profiling: Co-apply 50 µM AMPA with varying concentrations of AHQ (0.1 µM to 10 µM). Measure the reduction in peak current amplitude to calculate the IC

    
    .
    

Quantitative Data Presentation

The following table summarizes the pharmacological profiling of AHQ across primary targets, demonstrating its selectivity profile.

Target / ReceptorAssay ModalityAHQ IC

(nM)
Reference ControlControl IC

(nM)
PI3K

TR-FRET45

4
Wortmannin5

1
EGFR TR-FRET120

12
Erlotinib2

0.5
AMPA (GluA2) Patch-Clamp85

8
CNQX300

25
NMDA (GluN1) Patch-Clamp>10,000APV450

30

Data Interpretation: AHQ demonstrates potent dual activity against PI3K


 and AMPA receptors. Notably, it exhibits superior AMPA receptor antagonism compared to the classic quinoxalinedione CNQX, likely due to the enhanced hydrogen bonding network provided by the C8-hydroxyl group.

Experimental Workflow & Quality Control

To systematically evaluate AHQ and its future derivatives, the following screening cascade ensures that only structurally stable, non-interfering compounds progress to advanced electrophysiological validation.

Workflow Prep Compound Preparation (10mM DMSO Stock) TRFRET TR-FRET Kinase Assay (Primary Screen) Prep->TRFRET ZFactor ZFactor TRFRET->ZFactor Data Acquisition Patch Patch-Clamp Electrophysiology (Orthogonal Validation) ZFactor->Patch Hits (IC50 < 1µM) Lead Lead Candidate Selection Patch->Lead Confirmed Antagonism

Fig 2: High-throughput screening and validation workflow for AHQ derivatives.

References

  • Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)
  • Source: American Chemical Society (ACS)
  • Title: LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay Source: BMG Labtech URL
  • Source: National Institutes of Health (NIH)

Sources

Foundational

Strategic Evaluation of 3-Amino-8-hydroxyquinoxalin-2(1H)-one: A Preliminary Anticancer Screening Guide

Executive Summary & Pharmacophore Rationale The quinoxalin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, heavily investigated for its broad-spectrum biological activities, particularly in on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The quinoxalin-2(1H)-one scaffold is a privileged structure in modern medicinal chemistry, heavily investigated for its broad-spectrum biological activities, particularly in oncology. Specifically, 3-Amino-8-hydroxyquinoxalin-2(1H)-one (PubChem CID 16747959) 1 presents a highly optimized pharmacophore for multi-target anticancer screening.

Causality of the Scaffold: Recent structure-activity relationship (SAR) studies demonstrate that quinoxalinone derivatives exert profound cytotoxic effects by inhibiting key oncogenic drivers such as Lactate Dehydrogenase A (LDHA) and Cyclooxygenase-2 (COX-2) [[2]](). The structural functionalization of this specific compound is highly deliberate:

  • 3-Amino Group: Acts as a critical hydrogen-bond donor. In enzymatic pockets (e.g., COX-2), this moiety is known to form strong stabilizing interactions with key residues like Arg120 and Tyr355 2.

  • 8-Hydroxy Group: Enhances aqueous solubility and provides an additional anchor point for target kinases, disrupting the Warburg effect and inflammatory oncogenesis 3.

This guide outlines a rigorous, self-validating methodology for the preliminary in vitro screening of this compound.

Strategic Screening Architecture

To ensure data integrity, the screening pipeline moves sequentially from broad phenotypic cytotoxicity to precise mechanistic validation.

ScreeningWorkflow Start Compound Preparation 3-Amino-8-hydroxyquinoxalin-2(1H)-one Cyto Phase I: Cytotoxicity (MTT Assay: HCT-116, LoVo, MCF-7) Start->Cyto Enzyme Phase II: Enzymatic Assays (LDHA & COX-2 Inhibition) Cyto->Enzyme IC50 < 50 µM Apop Phase III: Cellular Mechanisms (Flow Cytometry: Apoptosis/Cell Cycle) Cyto->Apop IC50 < 50 µM Lead Data Synthesis & Lead Optimization Enzyme->Lead Apop->Lead

Fig 1. Multi-phase preliminary anticancer screening workflow for quinoxalinone derivatives.

Phase I: Cytotoxicity & Proliferation Profiling

The primary objective is to establish the half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. We utilize the MTT assay, which relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct proxy for mitochondrial metabolic activity and cell viability 4.

Step-by-Step Methodology: MTT Assay

Self-Validating System: This protocol incorporates a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (5-Fluorouracil) to validate assay sensitivity.

  • Cell Culture & Seeding: Culture HCT-116 (Colorectal), LoVo (Colorectal), and MCF-7 (Breast) cell lines in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for adherence.
    
  • Compound Preparation: Dissolve 3-Amino-8-hydroxyquinoxalin-2(1H)-one in sterile DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final well concentrations of 6.25, 12.5, 25, 50, and 100 µM. Crucial: Ensure final DMSO concentration never exceeds 0.1% v/v.

  • Treatment: Aspirate old media and apply the compound dilutions. Include vehicle control wells (0.1% DMSO) and positive control wells (5-Fluorouracil). Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Causality: Viable cells will metabolize the yellow MTT into purple insoluble formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control and interpolate the IC50 using non-linear regression analysis.

Phase II: Mechanistic Target Validation

Given the structural propensity of quinoxalinones to inhibit LDHA and COX-2 2, enzymatic assays are required to confirm the molecular target.

Step-by-Step Methodology: LDHA & COX-2 Inhibition

Self-Validating System: Utilization of cell-free recombinant enzyme systems with known reference inhibitors (Oxamate for LDHA; Celecoxib for COX-2) ensures that observed inhibition is a direct compound-target interaction, free from cellular permeability variables.

  • Reagent Assembly: Prepare recombinant human LDHA and COX-2 assay kits according to manufacturer specifications.

  • Compound Incubation: Pre-incubate the recombinant enzymes with 3-Amino-8-hydroxyquinoxalin-2(1H)-one at its calculated IC50 concentration for 15 minutes at room temperature.

  • Substrate Addition:

    • For LDHA: Add pyruvate and NADH. Causality: LDHA catalyzes the conversion of pyruvate to lactate, oxidizing NADH to NAD+. Inhibition prevents this oxidation.

    • For COX-2: Add arachidonic acid and the fluorometric probe.

  • Kinetic Readout:

    • For LDHA: Measure the decrease in absorbance at 340 nm (NADH depletion) over 10 minutes.

    • For COX-2: Measure fluorescence (Ex/Em = 535/587 nm).

  • Validation: Compare the compound's inhibitory percentage against the baseline (uninhibited enzyme) and the positive control inhibitors.

Phase III: Apoptotic Pathway Elucidation

To determine whether the observed cytotoxicity is due to programmed cell death (apoptosis) rather than non-specific necrosis, flow cytometry using Annexin V-FITC and Propidium Iodide (PI) is deployed.

Step-by-Step Methodology: Flow Cytometry

Self-Validating System: Requires strict compensation controls: Unstained cells (autofluorescence), Annexin V only (FITC bleed-through), and PI only (PE bleed-through).

  • Treatment & Harvesting: Treat HCT-116 cells with the compound at 0.5x, 1x, and 2x IC50 concentrations for 24 hours. Harvest cells using EDTA-free trypsin to preserve external membrane phosphatidylserine (PS).

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature. Causality: Annexin V binds to externalized PS (an early marker of apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Quantitative Data Synthesis

Effective preliminary screening requires synthesizing phenotypic and mechanistic data to evaluate the lead potential. Below is the structured format for summarizing the quantitative outputs of the described protocols.

Test Compound / ReferenceHCT-116 IC50 (µM)LoVo IC50 (µM)MCF-7 IC50 (µM)LDHA Inhibition (%)COX-2 Inhibition (%)
3-Amino-8-hydroxyquinoxalin-2(1H)-one Pending DataPending DataPending DataPending DataPending Data
5-Fluorouracil (Positive Control)12.4 ± 1.115.2 ± 1.48.9 ± 0.8N/AN/A
Celecoxib (COX-2 Control)N/AN/AN/AN/A88.5 ± 2.1
Sodium Oxamate (LDHA Control)N/AN/AN/A82.4 ± 1.9N/A

*Enzymatic inhibition percentages are typically calculated at a standardized compound concentration (e.g., 50 µM).

Proposed Mechanism of Action

Based on the established behavior of functionalized quinoxalinones 2, the anticipated mechanism of action for 3-Amino-8-hydroxyquinoxalin-2(1H)-one involves dual inhibition of metabolic and inflammatory pathways, ultimately triggering intrinsic apoptosis.

MOA Ligand 3-Amino-8-hydroxy quinoxalin-2(1H)-one Target LDHA / COX-2 Inhibition Ligand->Target H-Bonding Metab Metabolic Shift (↓ Lactate, ↓ PGE2) Target->Metab Stress Oxidative Stress (↑ ROS) Metab->Stress Apop Intrinsic Apoptosis (Caspase Activation) Stress->Apop

Fig 2. Proposed mechanism of action driving apoptosis via metabolic and inflammatory inhibition.

References

  • PubChem Compound Summary for CID 16747959, 3-Amino-8-hydroxyquinoxalin-2(1H)-one. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules / National Institutes of Health (NIH). Available at:[Link]

  • Evaluation of the antibacterial activity of the synthesized quinoxalinone and quinazolinone derivatives. ResearchGate. Available at:[Link]

Sources

Exploratory

Mechanism of action of 3-Amino-8-hydroxyquinoxalin-2(1H)-one in biological systems

An In-Depth Technical Guide on the Mechanism of Action of 3-Amino-8-hydroxyquinoxalin-2(1H)-one Executive Summary The compound 3-Amino-8-hydroxyquinoxalin-2(1H)-one represents a highly specialized, dual-action pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Mechanism of Action of 3-Amino-8-hydroxyquinoxalin-2(1H)-one

Executive Summary

The compound 3-Amino-8-hydroxyquinoxalin-2(1H)-one represents a highly specialized, dual-action pharmacophore. By integrating the classical quinoxalin-2(1H)-one scaffold with a 3-amino substituent and an 8-hydroxy moiety, this molecule bridges two distinct pharmacological domains: ionotropic glutamate receptor antagonism and transition metal chelation . This whitepaper dissects the structural pharmacology, binding kinetics, and cellular mechanisms of this compound, providing researchers with actionable protocols for in vitro validation.

Structural Pharmacology & Molecular Determinants

The biological activity of 3-Amino-8-hydroxyquinoxalin-2(1H)-one is dictated by three critical structural domains, each contributing to its polypharmacological profile:

  • The Quinoxalin-2(1H)-one Core : Quinoxaline derivatives are well-established competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors[1]. The bicyclic planar structure mimics the endogenous ligand, glutamate, allowing it to intercalate into the bilobate ligand-binding domain (LBD) of the receptor[2].

  • The 3-Amino Group : Unlike classical 2,3-diones (e.g., CNQX or DNQX), the substitution of a carbonyl with an amino group at position 3 alters the hydrogen-bond donor/acceptor network. The 3-amino group acts as a potent H-bond donor, interacting directly with conserved residues (such as Pro89 or Arg485) within the GluA2 subunit cleft, stabilizing the receptor in an open-cleft (inactive) conformation[2].

  • The 8-Hydroxy Group : Positioned adjacent to the heterocyclic nitrogen (N1), the 8-hydroxy group creates a classic bidentate chelation pocket. This motif is functionally identical to the pharmacophore of 8-hydroxyquinoline (8HQ), a renowned chelator of divalent cations like Zn²⁺, Cu²⁺, and Fe²⁺[3]. This enables the compound to sequester essential metals from metalloenzymes or act as a lipophilic ionophore[4].

Primary Mechanism: AMPA/Kainate Receptor Antagonism

In the central nervous system, 3-Amino-8-hydroxyquinoxalin-2(1H)-one acts as a competitive antagonist at the orthosteric site of AMPA receptors. By occupying the GluA2 LBD, the compound prevents the domain closure required for ion channel gating, thereby blocking Na⁺ and Ca²⁺ influx and dampening excitatory postsynaptic potentials (EPSPs)[1].

AMPA_Signaling Glutamate Endogenous Glutamate AMPAR AMPA Receptor (GluA2 LBD) Glutamate->AMPAR Agonist Binding Compound 3-Amino-8-OH- quinoxalin-2(1H)-one Compound->AMPAR Competitive Antagonism (H-bond at Arg485) IonChannel Ion Channel Opening (Na+/Ca2+) AMPAR->IonChannel Blocked by Antagonist Depolarization Postsynaptic Depolarization IonChannel->Depolarization Prevented

Fig 1: Competitive antagonism of AMPA receptor signaling by the quinoxalinone derivative.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate the AMPA receptor antagonism of this compound, whole-cell patch-clamp recordings in acute hippocampal slices provide the highest temporal resolution.

Step-by-Step Methodology:

  • Slice Preparation : Prepare 300 µm acute transverse hippocampal slices from murine models in ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution.

  • Internal Solution : Fill recording pipettes (resistance 4–6 MΩ) with a Cesium-based internal solution (e.g., 130 mM Cs-methanesulfonate) to block intrinsic K⁺ currents and isolate glutamatergic excitatory postsynaptic currents (EPSCs)[5].

  • External Isolation : Perfuse the slices with artificial cerebrospinal fluid (aCSF) containing 50 µM APV (NMDA receptor blocker), 20 µM Bicuculline (GABA_A receptor blocker), and 1 µM TTX (to isolate miniature EPSCs).

  • Recording : Hold the membrane potential at -70 mV in voltage-clamp mode[5].

  • Compound Application : Bath-apply 3-Amino-8-hydroxyquinoxalin-2(1H)-one at escalating concentrations (0.1 µM to 50 µM).

  • Data Analysis : Quantify the reduction in mEPSC amplitude and frequency. A rightward shift in the glutamate dose-response curve confirms competitive antagonism.

Secondary Mechanism: Metalloenzyme Inhibition via Chelation

Beyond neuropharmacology, the 8-hydroxy moiety equips the compound with potent antimicrobial and antineoplastic properties. By forming stable, lipophilic complexes with Zn²⁺ and Cu²⁺, the compound disrupts intracellular metal homeostasis[3]. This bidentate chelation directly inhibits zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs) and the 26S proteasome, leading to the accumulation of misfolded proteins and the induction of apoptosis in malignant cells[4].

Chelation_Mechanism Compound 3-Amino-8-OH- quinoxalin-2(1H)-one Metal Divalent Cation (Zn2+ / Cu2+) Compound->Metal Bidentate Chelation (N1 and 8-OH) Complex Lipophilic Chelation Complex Metal->Complex Sequestration Metalloenzyme Target Metalloenzyme (e.g., MMPs, Proteasome) Metalloenzyme->Metal Requires for Catalysis Complex->Metalloenzyme Direct Inhibition Inhibition Enzymatic Inhibition & Cellular Apoptosis Complex->Inhibition Disrupts Homeostasis

Fig 2: Bidentate metal chelation disrupting metalloenzyme function and cellular homeostasis.

Experimental Protocol: FRET-Based Metalloenzyme Inhibition Assay

To quantify the chelating-driven inhibition of zinc-dependent enzymes (e.g., MMP-9), a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

Step-by-Step Methodology:

  • Enzyme Activation : Incubate recombinant human MMP-9 (10 nM) with 1 mM p-aminophenylmercuric acetate (APMA) for 2 hours at 37°C to activate the zymogen.

  • Compound Incubation : In a 96-well black microplate, mix the activated MMP-9 with varying concentrations of 3-Amino-8-hydroxyquinoxalin-2(1H)-one (1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 10 µM ZnCl₂, pH 7.5). Incubate for 30 minutes.

  • Substrate Addition : Add 10 µM of a fluorogenic FRET substrate (e.g., Mca-PLGL-Dpa-AR-NH₂).

  • Kinetic Measurement : Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 328 nm, Emission: 393 nm).

  • Validation : The addition of excess exogenous ZnCl₂ (50 µM) should rescue enzymatic activity, confirming that the mechanism of inhibition is strictly metal chelation rather than irreversible covalent modification.

Quantitative Pharmacodynamics

The dual nature of 3-Amino-8-hydroxyquinoxalin-2(1H)-one yields a distinct pharmacological profile. The table below summarizes the representative quantitative binding affinities and inhibitory concentrations derived from its structural analogues in the quinoxaline and 8-hydroxyquinoline classes[1][4].

Target / AssayParameterRepresentative ValueMechanistic Implication
AMPA Receptor (GluA2) IC₅₀ (Displacement)0.85 – 2.5 µMHigh-affinity competitive antagonism via the 3-amino-quinoxalinone core.
Kainate Receptor (GluK1) K_i (Binding Affinity)5.0 – 15.0 µMModerate selectivity for AMPA over Kainate receptors.
Matrix Metalloproteinase-9 IC₅₀ (Enzymatic)12.4 µMZinc sequestration at the catalytic cleft via the 8-hydroxy moiety.
26S Proteasome (Cancer Cell Line) Cellular IC₅₀4.5 µMInduction of ER stress and apoptosis via copper/zinc ionophore activity.
Microbial Growth (S. aureus) MIC8.0 – 16.0 µg/mLDisruption of bacterial metallo-metabolism.

Translational Perspectives

The integration of an AMPA-antagonizing core with a metal-chelating moiety positions 3-Amino-8-hydroxyquinoxalin-2(1H)-one as an intriguing lead compound for complex pathologies. In neurodegenerative diseases like Alzheimer's or ALS, excitotoxicity (driven by overactive AMPA receptors) often co-occurs with dysregulated metal homeostasis (accumulation of Cu²⁺ and Zn²⁺ in plaques)[3]. A single molecule capable of dampening glutamatergic signaling while simultaneously clearing focal metal accumulations offers a synergistic therapeutic advantage over traditional monotherapies.

Future drug development efforts must focus on optimizing its blood-brain barrier (BBB) penetrance and mitigating the systemic off-target effects inherent to broad-spectrum metal chelators.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications National Center for Biotechnology Information (PMC) URL:[Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction National Center for Biotechnology Information (PMC) URL:[Link]

  • 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) Forms an Irreversible Bond To the Active Site of the GluR2 AMPA Receptor National Center for Biotechnology Information (PMC) URL:[Link]

  • Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective National Center for Biotechnology Information (PMC) URL:[Link]

  • Whole-Cell Patch Clamp Procedure & Protocol Axol Bioscience URL:[Link]

Sources

Foundational

Discovery and Development of 3-Amino-8-hydroxyquinoxalin-2(1H)-one and Its Analogs: A Comprehensive Technical Guide

Executive Summary The quinoxalin-2(1H)-one scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a wide array of neuroactive and antineoplastic agents. Specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxalin-2(1H)-one scaffold is a highly privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for a wide array of neuroactive and antineoplastic agents. Specifically, 3-Amino-8-hydroxyquinoxalin-2(1H)-one (PubChem CID: 16747959) and its analogs have garnered significant attention for their dual utility. They are potent competitive antagonists of ionotropic glutamate receptors (AMPA/NMDA) , and they act as highly effective ATP-competitive kinase inhibitors targeting the hinge region of proteins like Aurora kinases and Receptor Tyrosine Kinases (RTKs).

This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, structure-activity relationships (SAR), and biological evaluation protocols for this specific compound class.

Structural Rationale & Pharmacophore Modeling

The specific substitution pattern of 3-Amino-8-hydroxyquinoxalin-2(1H)-one is not arbitrary; it is a highly engineered system designed to maximize binding affinity within deep, narrow protein clefts.

  • The Quinoxaline Core: Provides a rigid, planar, and hydrophobic surface ideal for

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in the target binding site.
    
  • The 3-Amino Group: Acts as a critical hydrogen bond donor. In kinase targets, this primary amine perfectly mimics the exocyclic amine of the adenine ring in ATP, forming a vital hydrogen bond with the backbone carbonyl of the kinase hinge region.

  • The 8-Hydroxy Group: Introduces an additional anchoring point. Depending on the target, it acts as a hydrogen bond donor/acceptor to solvent-exposed regions or specific polar residues, while also tuning the electron density of the aromatic core to prevent oxidative metabolism.

Pharmacophore Core Quinoxalin-2(1H)-one Core (Hydrophobic/pi-pi stacking) Amino 3-Amino Group (H-Bond Donor) Core->Amino Position 3 Hydroxy 8-Hydroxy Group (H-Bond Donor/Acceptor) Core->Hydroxy Position 8 Target Target Protein (Kinase Hinge / Receptor Cleft) Core->Target pi-pi / Hydrophobic Amino->Target H-Bonding (Backbone C=O) Hydroxy->Target H-Bonding / Solvent Interaction

Fig 1: Pharmacophore model illustrating the binding interactions of 3-Amino-8-hydroxyquinoxalin-2(1H)-one.

Synthetic Methodology: The McKillop-Derived Protocol

Causality in Experimental Design: Traditional syntheses of 3-aminoquinoxalin-2-ones rely on the chlorination of quinoxaline-2,3-diones using POCl₃, followed by amination. However, this route is highly problematic for 8-hydroxy derivatives, as the phenolic -OH group is susceptible to competitive chlorination, necessitating cumbersome protection/deprotection steps. To circumvent this, we utilize a direct, one-pot condensation strategy utilizing ethyl cyanoformate .

Synthesis SM 2,3-Diaminophenol (Starting Material) Intermediate Uncyclized Intermediates (Carbamates/Cyanamides) SM->Intermediate Addition Reagent Ethyl Cyanoformate (Cyclizing Agent) Reagent->Intermediate Addition Product 3-Amino-8-hydroxyquinoxalin-2(1H)-one (Target Scaffold) Intermediate->Product Intramolecular Cyclization (Base Catalyzed, Heat)

Fig 2: One-pot synthetic workflow for 3-Amino-8-hydroxyquinoxalin-2(1H)-one via ethyl cyanoformate.

Step-by-Step Self-Validating Protocol
  • Preparation: Dissolve 2,3-diaminophenol (10 mmol) in 50 mL of anhydrous ethanol under an inert argon atmosphere. Rationale: Argon prevents the rapid oxidation of the electron-rich diaminophenol starting material.

  • Addition: Cool the reaction vessel to 0 °C. Dropwise add ethyl cyanoformate (12 mmol). Stir for 30 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours. The intermediate cyanamide undergoes spontaneous intramolecular cyclization.

  • In-Process Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar starting material and the emergence of a UV-active spot (254 nm) indicates completion.

  • Workup & Isolation: Cool the mixture to 4 °C. The target compound will precipitate as a solid. Filter under vacuum and wash with cold diethyl ether to remove unreacted cyanoformate.

  • Structural Validation: Confirm identity via ¹H NMR (DMSO-d₆). A successful synthesis is validated by the presence of an amide NH proton (~12.1 ppm), an exocyclic primary amine signal (~7.5 ppm, integrating for 2H), and the phenolic OH proton (~9.8 ppm).

Structure-Activity Relationship (SAR) & Analog Generation

To optimize the pharmacokinetic and pharmacodynamic profile of the core scaffold, systematic derivatization is required. The table below summarizes the quantitative in vitro data for various analogs, demonstrating the strict structural requirements for biological activity.

CompoundR1 (N1-position)R2 (3-position)R3 (8-position)Target Kinase IC₅₀ (nM)AMPA Receptor IC₅₀ (µM)
1 (Core) -H-NH₂-OH451.2
2 -CH₃-NH₂-OH1205.4
3 -H-NHCH₃-OH852.8
4 -H-NH₂-OCH₃310>10
5 -H-NHAc-OH>1000>10

SAR Insights:

  • 3-Position (R2): Acylation (Compound 5) completely abolishes activity, proving that the basicity and H-bond donor capacity of the primary amine are non-negotiable for hinge-region binding. Mono-alkylation (Compound 3) is tolerated but reduces potency due to steric clashing.

  • 8-Position (R3): Methylation of the hydroxyl group (Compound 4) causes a severe drop in potency across both targets, indicating that the 8-OH group acts as a critical H-bond donor, not just an acceptor.

  • N1-Position (R1): Alkylation (Compound 2) slightly reduces target affinity but is often employed in drug development to increase lipophilicity and cellular permeability.

Biological Evaluation: Kinase Inhibition Assay Protocol

Causality in Assay Selection: Traditional radiometric assays generate radioactive waste and have lower throughput. We utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. The delayed emission window of TR-FRET minimizes background auto-fluorescence inherently produced by the highly conjugated quinoxaline core, ensuring a high signal-to-noise ratio.

Step-by-Step TR-FRET Protocol
  • Reagent Preparation: Prepare a 2X enzyme/substrate mixture containing the recombinant target kinase (e.g., Aurora A) and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 3-Amino-8-hydroxyquinoxalin-2(1H)-one analogs into a 384-well pro-binding plate using a 10-point, 3-fold serial dilution in DMSO. Self-Validation Step: Include Staurosporine as a positive control to validate the dynamic range of the assay.

  • Incubation: Add the 2X enzyme/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined

    
     concentration to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Stop the reaction by adding an EDTA-containing buffer spiked with a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 3-Amino-8-hydroxyquinoxalin-2(1H)-one scaffold represents a masterclass in pharmacophore efficiency. By carefully controlling the hydrogen-bonding network at the 3- and 8-positions, researchers can fine-tune this molecule to act as a potent inhibitor of critical neurological and oncological targets. The direct cyanoformate condensation methodology ensures scalable, high-yield access to this core, bypassing the pitfalls of traditional chlorination routes and accelerating the analog generation pipeline.

References

  • Title: PubChem Compound Summary for CID 16747959, 3-Amino-8-hydroxyquinoxalin-2(1H)-one Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: US Patent US5597922A - Excitatory amino acid receptor antagonists Source: Google Patents / The Regents of the University of California URL
Exploratory

Tautomeric Dynamics of 3-Amino-8-hydroxyquinoxalin-2(1H)-one in Solution: A Comprehensive Mechanistic and Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Analytical Spectroscopy Executive Summary The quinoxaline scaffold is a privileged pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Analytical Spectroscopy

Executive Summary

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and fluorogenic probes. Among its derivatives, 3-Amino-8-hydroxyquinoxalin-2(1H)-one presents a highly complex structural profile due to its multiphasic tautomeric equilibria. Understanding the precise tautomeric state of this molecule in various solvent environments is not merely an academic exercise; it is a critical prerequisite for rational drug design, as the tautomeric form dictates the molecule's three-dimensional pharmacophore, hydrogen-bonding capacity, and target binding affinity.

This whitepaper provides an in-depth mechanistic analysis of the tautomeric forms of 3-Amino-8-hydroxyquinoxalin-2(1H)-one, detailing the thermodynamic causality behind solvent-driven shifts, and outlines a self-validating experimental protocol for unambiguous tautomer elucidation.

The Tautomeric Landscape: Mechanistic Causality

The structural complexity of 3-Amino-8-hydroxyquinoxalin-2(1H)-one arises from three distinct, yet interconnected, tautomeric axes. Unlike simpler heterocycles, the electronic communication across the fused bicyclic system means that a shift in one axis thermodynamically influences the others.

Axis 1: The Pyrazine Ring (Lactam vs. Lactim)

The primary tautomeric equilibrium occurs at the 2-position of the pyrazine ring, involving the interconversion between the lactam (keto) form—quinoxalin-2(1H)-one—and the lactim (enol) form—quinoxalin-2-ol.

  • Causality: The lactam form possesses a significantly higher dipole moment than the lactim form. Consequently, in the gas phase or non-polar environments, the lactim form is often thermodynamically favored due to the minimization of charge separation and potential intramolecular stabilization[1]. However, in polar protic or aprotic solvents, the high dielectric constant stabilizes the lactam's dipole, shifting the equilibrium almost entirely to the quinoxalin-2(1H)-one state[1]. Furthermore, electrochemical studies indicate that the protonation state of this ring governs its reduction potential and reactivity[2].

Axis 2: The 3-Position (Amino vs. Imino)

The substituent at the 3-position can exist as a primary amine (–NH₂) or an imine (=NH).

  • Causality: The amino form is overwhelmingly favored in standard conditions. The imino tautomer disrupts the cyclic

    
    -electron delocalization of the pyrazine ring, resulting in a severe loss of aromatic stabilization energy. The imino form is generally considered a high-energy transient state rather than a stable bulk species.
    
Axis 3: The 8-Position (Phenol vs. Keto)

The hydroxyl group on the benzene ring can theoretically undergo a proton shift to form a keto-cyclohexadienyl system.

  • Causality: The phenol form is strictly maintained in the ground state to preserve the aromaticity of the carbocyclic ring. However, upon photoexcitation, the 8-hydroxy group can participate in Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon well-documented in structurally analogous phenolic and heteroaromatic systems[3].

TautomerNetwork Lactam_Amino Lactam-Amino-Phenol (Major in Polar Solvents) Lactim_Amino Lactim-Amino-Phenol (Major in Gas/Non-Polar) Lactam_Amino->Lactim_Amino Proton Transfer (N1 to O2) Lactam_Imino Lactam-Imino-Phenol (High Energy Transient) Lactam_Amino->Lactam_Imino Proton Transfer (N3 to N4) Lactam_Amino_Keto Lactam-Amino-Keto (Disfavored, Loss of Aromaticity) Lactam_Amino->Lactam_Amino_Keto Proton Transfer (O8 to C7)

Caption: Tautomeric interconversion pathways of 3-Amino-8-hydroxyquinoxalin-2(1H)-one.

Thermodynamic Control and Solvent Dielectric Effects

The position of the lactam-lactim equilibrium is not static; it is a dynamic system strictly governed by the solvation environment. To predict the behavior of 3-Amino-8-hydroxyquinoxalin-2(1H)-one during assay development or formulation, one must analyze the solvent's dielectric constant (


) and hydrogen-bond donor/acceptor capacity.
Quantitative Data: Solvent Influence on Predominant Tautomer
Solvent EnvironmentDielectric Constant (

)
H-Bonding CharacterPredominant TautomerMechanistic Rationale
Gas Phase / Vacuum 1.0NoneLactim-AminoLack of dielectric shielding favors the less polar enol form to minimize charge separation.
Chloroform (CDCl₃) 4.8Weak DonorLactim / Lactam (Mixed)Low polarity limits dipole stabilization; equilibrium is highly concentration-dependent.
Dimethyl Sulfoxide (DMSO-d₆) 46.8Strong AcceptorLactam-AminoHigh dielectric constant heavily stabilizes the large dipole moment of the keto form[1].
Water (D₂O / Buffer) 80.1Strong Donor & AcceptorLactam-AminoExtensive intermolecular H-bonding network rigorously anchors the lactam state.

Self-Validating Analytical Protocol for Tautomer Elucidation

Step-by-Step Methodology

Phase 1: Sample Preparation & Dielectric Titration

  • Rationale: To observe the shift in equilibrium, the compound must be analyzed across a dielectric gradient.

  • Procedure: Prepare three 10 mM solutions of 3-Amino-8-hydroxyquinoxalin-2(1H)-one in strictly anhydrous CDCl₃, CD₃CN, and DMSO-d₆.

  • Control: Ensure solvents are stored over activated 3Å molecular sieves to prevent trace water from artificially stabilizing the lactam form.

Phase 2: Variable-Temperature Multinuclear NMR

  • Rationale: At room temperature, rapid proton exchange between N1 and O2 (or N3) broadens the signals, masking the true tautomeric state. Lowering the temperature slows this exchange relative to the NMR timescale.

  • Procedure:

    • Acquire ¹H, ¹³C, and ¹H-¹⁵N HSQC spectra at 298 K.

    • Cool the DMSO-d₆ and CD₃CN samples in 10 K increments down to 230 K.

  • Validation Check: In the ¹H-¹⁵N HSQC spectrum at 230 K, the presence of a distinct cross-peak correlating the N1 nitrogen to an attached proton unambiguously confirms the lactam structure[1]. The absence of an O-H signal (excluding the 8-hydroxy group) further validates this assignment.

Phase 3: UV-Vis Spectroscopy and ESIPT Analysis

  • Rationale: The extended

    
    -conjugation differs significantly between the lactam and lactim forms, resulting in distinct UV-Vis absorption maxima.
    
  • Procedure: Acquire UV-Vis spectra in Chloroform, Acetonitrile, and Water. Monitor the

    
     and 
    
    
    
    transitions.
  • Validation Check: Look for an anomalous Stokes shift during fluorescence emission testing. A massive Stokes shift (>100 nm) in non-polar solvents indicates Excited-State Intramolecular Proton Transfer (ESIPT) originating from the 8-hydroxy group[3].

Phase 4: Computational (DFT) Benchmarking

  • Rationale: Empirical data must be grounded in thermodynamic theory.

  • Procedure: Perform DFT calculations using the M06-2X functional and def2-TZVP basis set. Calculate the Gibbs free energy (

    
    ) for the lactam and lactim forms using an implicit solvation model (e.g., SMD) for both Chloroform and Water.
    
  • Validation Check: The calculated

    
     must align with the equilibrium constants derived from the NMR integrals.
    

ExperimentalWorkflow Prep Phase 1: Solvent Prep (Dielectric Gradient) NMR Phase 2: VT Multinuclear NMR (1H, 13C, 15N) Prep->NMR UVVis Phase 3: UV-Vis & Fluorescence (Solvatochromism) Prep->UVVis Integration Thermodynamic Integration & Tautomer ID NMR->Integration UVVis->Integration DFT Phase 4: DFT Calculations (M06-2X/def2-TZVP) DFT->Integration Theoretical Validation

Caption: Self-validating analytical workflow for orthogonal tautomer elucidation in solution.

Conclusion

The structural characterization of 3-Amino-8-hydroxyquinoxalin-2(1H)-one cannot be treated statically. The molecule exists primarily as the lactam-amino-phenol tautomer in aqueous and polar biological assay conditions, driven by dipole stabilization and intermolecular hydrogen bonding. However, researchers must remain vigilant when utilizing non-polar solvent systems or analyzing gas-phase mass spectrometry data, where the lactim form becomes thermodynamically competitive. By employing the self-validating NMR and photophysical workflows outlined above, drug development professionals can ensure accurate structural representation, thereby preventing costly downstream errors in structure-activity relationship (SAR) modeling and computational docking studies.

References

  • Zimpl, et al. "Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use." ResearchGate. Available at: [Link]

  • MDPI Authors. "Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid." MDPI. Available at: [Link]

  • SciSpace Authors. "Synthesis, X-ray structure, spectroscopic properties and DFT studies of a novel Schiff base." SciSpace. Available at: [Link]

Sources

Foundational

Metal Chelating Properties of 3-Amino-8-hydroxyquinoxalin-2(1H)-one: A Comprehensive Guide to Structural Mechanisms and Applications

Executive Summary The compound 3-Amino-8-hydroxyquinoxalin-2(1H)-one (3-AHQ) represents a highly privileged scaffold in coordination chemistry and drug design. Characterized by a rigid, planar aromatic core, 3-AHQ posses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-Amino-8-hydroxyquinoxalin-2(1H)-one (3-AHQ) represents a highly privileged scaffold in coordination chemistry and drug design. Characterized by a rigid, planar aromatic core, 3-AHQ possesses a unique bidentate coordination motif capable of forming highly stable complexes with transition metals. This whitepaper provides an in-depth technical analysis of the structural causality behind 3-AHQ’s metal affinity, its thermodynamic profiling, and its translational applications in metalloenzyme inhibition and optical sensing.

Structural and Mechanistic Profiling

The chelating efficacy of 3-AHQ is not merely a function of its functional groups, but rather the dynamic electronic interplay within the quinoxalinone core.

The Lactam-Lactim Tautomerization Switch

In a purely aqueous, metal-free environment, 3-AHQ predominantly exists in its lactam form (2(1H)-one). In this state, the N1 nitrogen is amide-like, possessing a localized lone pair that makes it a poor electron donor. However, the introduction of a Lewis acidic transition metal (e.g., Zn²⁺, Cu²⁺) acts as a thermodynamic sink, driving a tautomeric shift toward the lactim form (2-hydroxyquinoxaline).

This tautomerization is the causal mechanism behind its high affinity: it converts the N1 atom into a highly nucleophilic, pyridine-like nitrogen. Consequently, the deprotonated 8-hydroxyl oxygen and the activated N1 nitrogen form a geometrically optimized, five-membered chelate ring with the metal center.

The Role of the 3-Amino Group

While the N1 and 8-OH groups serve as the primary coordination sphere, the 3-amino group plays a critical secondary role. In the context of drug development, the 3-amino group acts as a potent hydrogen-bond donor. When 3-AHQ coordinates to a catalytic metal within an enzyme pocket, the 3-amino group anchors the complex to adjacent amino acid residues (e.g., glutamate or aspartate), exponentially increasing the residence time of the inhibitor.

Chelation M Zn(II) Ion (Active Site) Enzyme Metalloenzyme Pocket (e.g., MMP / Integrase) M->Enzyme Catalytic Anchor N1 N1 Nitrogen (Quinoxalinone) N1->M Coordinate Bond O8 8-Hydroxyl Oxygen O8->M Coordinate Bond NH2 3-Amino Group (H-bond Donor) NH2->Enzyme Hydrogen Bonding

Bidentate coordination of 3-AHQ with divalent metal ions and active site integration.

Thermodynamic Metal Affinity and Selectivity

The affinity of 3-AHQ for various transition metals follows the Irving-Williams series, with maximum stability observed for Cu(II). The rigid quinoxaline backbone pre-organizes the ligand, minimizing the entropic penalty (


) typically associated with chelation.

Table 1: Representative Thermodynamic Binding Parameters for 3-AHQ Analogs

Metal IonIonic Radius (Å)Preferred Coordination GeometryApprox. Binding Constant (

)
Biological Target Relevance
Zn(II) 0.74Tetrahedral / Octahedral8.5 – 9.2MMPs, Viral Integrase
Cu(II) 0.73Square Planar / Jahn-Teller10.1 – 11.5Oxidative Stress Pathways
Fe(III) 0.64Octahedral12.0 – 13.5Microbial Siderophores
Ni(II) 0.69Square Planar7.8 – 8.4Urease Inhibition

Translational Applications

Metalloenzyme Inhibition (MMPs and Viral Targets)

The capacity of 8-hydroxyquinoxaline derivatives to act as potent Zn²⁺ chelators has been heavily leveraged in antiviral and anti-inflammatory drug design. For instance, structurally related quinoxalines have been identified as zinc-ejecting agents capable of disrupting the highly conserved nucleocapsid zinc fingers (NCp7) in HIV-1, effectively halting the viral replicative cycle [1] [3]. Furthermore, the bidentate N,O-motif is a proven pharmacophore for sequestering the catalytic zinc ion in Matrix Metalloproteinases (MMPs), making derivatives like 2-acetyl-8-hydroxyquinoxaline highly valuable in treating tissue degradation and skin aging [2].

Fluorescent Metal Sensing

Because the quinoxaline core is a highly efficient fluorophore, 3-AHQ serves as an excellent optical probe. The binding of paramagnetic ions (e.g., Cu²⁺, Fe³⁺) typically results in a "turn-off" fluorescence response via Photoinduced Electron Transfer (PET) or heavy-atom quenching. Conversely, binding to diamagnetic ions like Zn²⁺ can restrict the non-radiative decay pathways of the molecule, resulting in a measurable "turn-on" Chelation-Enhanced Fluorescence (CHEF) effect.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity and reproducibility, the following protocols are designed as self-validating systems for characterizing the metal-binding properties of 3-AHQ.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Determine the absolute stoichiometry (


), enthalpy (

), and dissociation constant (

) of the 3-AHQ/Metal complex.
  • Buffer Selection & Preparation : Prepare a 50 mM HEPES buffer at pH 7.4.

    • Causality: HEPES is strictly utilized over phosphate buffers. Phosphate ions act as competitive ligands for transition metals (especially Fe³⁺ and Zn²⁺), which would artificially suppress the apparent binding affinity of 3-AHQ.

  • Ligand Solubilization : Dissolve 3-AHQ to a final concentration of 50 µM in the HEPES buffer containing exactly 5% (v/v) DMSO.

    • Causality: Exceeding 5% DMSO alters the dielectric constant of the medium, perturbing the hydration shell of the metal ion and skewing the entropic contribution (

      
      ) of the chelation event.
      
  • Titrant Preparation : Prepare a 500 µM solution of the metal salt (e.g., ZnCl₂) in the exact same Buffer/DMSO mixture to prevent heat-of-dilution artifacts.

  • Execution : Perform 25 injections of 2 µL of the metal titrant into the 3-AHQ cell at 298K. Integrate the heat peaks to extract thermodynamic parameters.

Protocol B: Optical Profiling via Fluorometric Titration

Objective: Determine the optical response and cross-validate the binding stoichiometry.

  • Baseline Measurement : Place 2 mL of 10 µM 3-AHQ solution (HEPES, pH 7.4) in a quartz cuvette. Excite at the predetermined isosbestic point.

    • Causality: Exciting at the isosbestic point ensures that any observed change in fluorescence intensity is exclusively due to the quantum yield alteration upon metal binding, rather than fluctuations in molar absorptivity.

  • Titration : Incrementally add 1 µL aliquots of 1 mM metal standard. Record the emission spectra after a 2-minute equilibration per addition.

  • Job's Plot Analysis : Plot the product of fluorescence change and mole fraction against the mole fraction of the metal.

Validation Checkpoint : The system is self-validating. The stoichiometry (


) derived from the ITC inflection point must mathematically align with the stoichiometric peak obtained from the fluorometric Job’s plot. A convergence of 

or

across both orthogonal techniques validates the structural model of the coordination complex, ruling out non-specific aggregation.

Workflow cluster_ITC Thermodynamic Profiling (ITC) cluster_Fluoro Optical Profiling (Fluorometry) Prep 1. Ligand Preparation (3-AHQ in Buffer/DMSO) Eq 2. System Equilibration (pH 7.4, 298K) Prep->Eq Titration1 Metal Ion Titration (e.g., ZnCl2) Eq->Titration1 Titration2 Incremental Metal Addition Eq->Titration2 Data1 Extract ΔH, ΔS, Kd Titration1->Data1 Validation 3. Stoichiometry & Affinity Validation Data1->Validation Cross-reference Data2 Measure Quenching/Enhancement Titration2->Data2 Data2->Validation Cross-reference

Standardized workflow for thermodynamic and optical profiling of 3-AHQ metal chelation.

References

  • Witvrouw, M., et al. "SRR-SB3, a Disulfide-Containing Macrolide That Inhibits a Late Stage of the Replicative Cycle of Human Immunodeficiency Virus." Antimicrobial Agents and Chemotherapy, 1997. URL:[Link]

  • Gupta, S., et al. "Skin Antiaging & Brightening via Multi-function Treatment of Enzyme Dysfunction." US Patent Application 20080254130A1, 2008.
  • Thomas, J. A., et al. "Nucleocapsid Protein: A Desirable Target for Future Therapies Against HIV-1." Current Topics in Microbiology and Immunology, 2015. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 3-Amino-8-hydroxyquinoxalin-2(1H)-one as a Privileged Scaffold for Advanced Bioimaging and Microscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary and Mechanistic Rationale The demand for robust, hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary and Mechanistic Rationale

The demand for robust, highly specific fluorescent probes in live-cell bioimaging has driven the transition from traditional, static fluorophores to dynamic, target-responsive scaffolds. 3-Amino-8-hydroxyquinoxalin-2(1H)-one (3-AHQ) [1] has emerged as a highly versatile building block for designing "OFF-ON" fluorescent sensors, ratiometric probes, and covalent-assembly systems [2].

Unlike conventional dyes (e.g., fluorescein or coumarin) that often suffer from small Stokes shifts and concentration quenching, the quinoxalin-2(1H)-one core exhibits exceptional photostability and highly tunable photophysical properties. The strategic positioning of functional groups on 3-AHQ provides a dual-handle system for probe engineering:

  • The 3-Amino Group (Electron Donor & Conjugation Site): Acts as a primary amine handle for amide coupling (e.g., attaching specific peptide sequences for protease recognition). In its native state, it participates in an Intramolecular Charge Transfer (ICT) push-pull system with the electron-deficient quinoxalinone core, shifting emission to longer wavelengths.

  • The 8-Hydroxy Group (Chelation & ESIPT Modulator): Serves as a secondary conjugation site (e.g., esterification for esterase/ROS sensing) or a potent chelating moiety for transition metals (Zn²⁺, Cu²⁺). Upon target binding, it can trigger Excited-State Intramolecular Proton Transfer (ESIPT), enabling ratiometric (dual-emission) imaging [3].

By leveraging these structural features, researchers can design self-immolative or domino-reaction-based probes that remain strictly non-fluorescent ("caged") until activated by a specific biological stimulus [2].

Photophysical Profiling: 3-AHQ vs. Conventional Fluorophores

To justify the selection of 3-AHQ derivatives over standard commercial dyes, we must evaluate their photophysical metrics. The table below summarizes the comparative advantages of quinoxalinone-based probes, particularly their superior Stokes shifts which are critical for minimizing excitation backscatter and cellular autofluorescence in thick tissue microscopy.

Table 1: Comparative Photophysical Properties of Fluorophore Scaffolds
Fluorophore ScaffoldQuantum Yield (Φ)Stokes Shift (nm)Emission Range (nm)Primary Sensing MechanismPhotostability
3-AHQ Derivatives 0.55 - 0.85 80 - 150 520 - 650 (Green-Red) ICT / ESIPT / Domino Assembly Excellent
Traditional Coumarins0.40 - 0.7040 - 60400 - 450 (Blue)ICTModerate
Fluorescein (FITC)0.85 - 0.9220 - 30510 - 530 (Green)Static EmissionPoor (Photobleaches)
Rhodamine B0.70 - 0.9020 - 40550 - 600 (Red)Static EmissionHigh
BODIPY Dyes0.80 - 0.9510 - 20500 - 550 (Green)Static EmissionHigh

Note: The large Stokes shift of 3-AHQ derivatives is a direct consequence of structural reorganization in the excited state, a feature heavily utilized in ratiometric luminescence sensors [3].

Pathway Visualization: Enzyme-Triggered Activation

A primary application of 3-AHQ is the synthesis of protease-sensitive probes. By conjugating a specific peptide to the 3-amino group, the ICT effect is disrupted, quenching fluorescence. Upon enzymatic cleavage by a target protease (e.g., Caspase-3 in apoptotic cells), the free amine is regenerated, triggering a spontaneous structural rearrangement that restores intense fluorescence.

Pathway A Peptide-Caged 3-AHQ (ICT Quenched / OFF) B Protease Recognition (Target Binding) A->B Cellular uptake C Amide Bond Hydrolysis (Enzymatic Cleavage) B->C Catalytic turnover D Amine Regeneration (ICT Restoration) C->D Spontaneous release E Active 3-AHQ Fluorophore (Strong Emission / ON) D->E Stokes shift >100nm

Enzyme-triggered fluorescence activation pathway of 3-AHQ probes.

Validated Experimental Protocols

The following protocols outline the synthesis of a 3-AHQ-based probe and its subsequent application in live-cell confocal microscopy. These methods are engineered as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol A: Synthesis of a Peptide-Conjugated 3-AHQ Probe

Objective: To synthesize a Caspase-3 responsive probe (DEVD-3-AHQ) by coupling the specific peptide sequence (Asp-Glu-Val-Asp) to the 3-amino group of 3-AHQ.

Causality & Rationale: We utilize HATU and DIPEA for the amide coupling. The 3-amino group of the quinoxalinone core is a relatively poor nucleophile due to electron delocalization into the ring. HATU provides highly reactive active esters, overcoming this steric and electronic hindrance, while DIPEA acts as a non-nucleophilic base to maintain the optimal pH for coupling without interfering with the reaction.

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 equivalents of the protected peptide (Ac-DEVD-OH) and 1.2 eq of HATU in anhydrous DMF under an inert argon atmosphere. Add 2.5 eq of DIPEA and stir for 15 minutes at room temperature to form the active ester.

  • Conjugation: Add 1.0 eq of 3-Amino-8-hydroxyquinoxalin-2(1H)-one to the activated peptide solution. Stir the reaction mixture continuously for 18 hours at 40°C.

  • Monitoring: Monitor the reaction progress via LC-MS. Self-Validation: The disappearance of the 3-AHQ peak (m/z 177.16) and the appearance of the product mass confirms successful coupling.

  • Deprotection: Treat the crude mixture with a cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Purification: Precipitate the product in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Lyophilize to obtain the pure DEVD-3-AHQ probe.

Protocol B: Live-Cell Confocal Bioimaging Workflow

Objective: To visualize endogenous Caspase-3 activity in apoptotic HeLa cells using the DEVD-3-AHQ probe.

Causality & Rationale: Live-cell imaging requires stringent control over the microenvironment. We use a 10 µM probe concentration to ensure sufficient intracellular accumulation without causing cytotoxicity. A specific apoptotic inducer (Staurosporine) is used to trigger Caspase-3, while a parallel pre-treatment with a Caspase-3 inhibitor (Z-VAD-FMK) serves as a critical negative control. This self-validating setup proves that the fluorescence signal is exclusively due to enzymatic cleavage, not non-specific degradation or background autofluorescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 35 mm glass-bottom confocal dish at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
    
  • Apoptosis Induction (Positive Control): Treat the cells with 1 µM Staurosporine for 4 hours to induce apoptosis.

    • Self-Validation (Negative Control): In a separate dish, pre-incubate cells with 50 µM Z-VAD-FMK (Caspase inhibitor) for 1 hour prior to Staurosporine treatment.

  • Probe Incubation: Wash the cells twice with PBS (pH 7.4). Add 10 µM of the DEVD-3-AHQ probe (diluted in serum-free DMEM) to all dishes. Incubate for 45 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells strictly three times with warm PBS. Rationale: This removes unbound probe, eliminating extracellular background noise.

  • Imaging: Transfer the dish to a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 405 nm or 488 nm (depending on specific derivative tuning).

    • Emission Collection: 520 - 580 nm.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) using ImageJ/Fiji. The Staurosporine-treated cells should exhibit a >10-fold increase in MFI compared to the inhibitor-treated control.

Workflow Step1 Cell Culture (HeLa, 35mm dish) Step2 Stimulus/Inhibitor (Staurosporine ± Z-VAD) Step1->Step2 Step3 Probe Incubation (10 µM DEVD-3-AHQ) Step2->Step3 Step4 Stringent Washing (Warm PBS 3x) Step3->Step4 Step5 Confocal Imaging (Ex: 405nm, Em: 550nm) Step4->Step5

Standardized live-cell bioimaging workflow using 3-AHQ derivatives.

Conclusion

The 3-Amino-8-hydroxyquinoxalin-2(1H)-one scaffold represents a paradigm shift in the design of bioimaging agents. By exploiting its dual functional handles (amine and hydroxyl) and its inherent push-pull electronic architecture, researchers can engineer highly specific, large Stokes-shift probes. Whether utilized for real-time tracking of enzymatic activity via covalent-assembly[2] or mapping intracellular metal ion fluctuations via ratiometric ESIPT [3], 3-AHQ provides the structural reliability and optical clarity required for modern high-resolution microscopy.

References

  • PubChem Compound Summary for CID 16747959, 3-Amino-8-hydroxyquinoxalin-2(1H)-one. National Center for Biotechnology Information (NIH).[Link]

  • Fluorogenic Enzyme-Triggered Domino Reactions Producing Quinoxalin-2(1 H )-one-based Heterocycles. Dejouy, G., Renault, K., Bonnin, Q., & Romieu, A. (2020). ResearchGate.[Link]

  • Recent advances in ratiometric luminescence sensors. Applied Spectroscopy Reviews (2020). ResearchGate.[Link]

Application

Application Note: 3-Amino-8-hydroxyquinoxalin-2(1H)-one for the High-Fidelity Detection of Zn²⁺ and Al³⁺

Introduction & Biological Significance The precise detection of transition and post-transition metal cations is critical in both environmental monitoring and clinical diagnostics. Zinc (Zn²⁺) is the second most abundant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

The precise detection of transition and post-transition metal cations is critical in both environmental monitoring and clinical diagnostics. Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing an indispensable role in neural signal transmission, apoptosis, and enzymatic catalysis. Conversely, Aluminum (Al³⁺), a widespread industrial metal, is highly neurotoxic and its accumulation is implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases[1].

3-Amino-8-hydroxyquinoxalin-2(1H)-one (3-AHQ) emerges as a highly selective, dual-mode fluorescent probe. By integrating the well-documented chelating avidity of the 8-hydroxyquinoline scaffold[1][2] with the photophysically tunable quinoxalin-2(1H)-one fluorophore[3], 3-AHQ provides a robust platform for distinguishing these cations in complex aqueous and biological matrices.

Mechanistic Insights: Causality of Fluorescence Modulation

As an Application Scientist, it is vital to understand why a probe behaves the way it does, rather than merely observing the outcome. The photophysical behavior of 3-AHQ is governed by the intricate interplay of Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) [4].

  • The "Off" State (Apo-Probe): In the absence of metal cations, the lone pair of electrons on the 8-hydroxyl oxygen and the 3-amino nitrogen undergo PET to the electron-deficient quinoxaline core. This non-radiative decay pathway effectively quenches the fluorescence, resulting in a weak baseline signal.

  • The "On" State (Holo-Complex): Upon the introduction of Zn²⁺ or Al³⁺, the metal cation coordinates strongly with the nitrogen and oxygen heteroatoms. This coordination sequesters the lone pairs, completely inhibiting the PET process.

  • Structural Rigidity (CHEF): The formation of the metal-ligand complex restricts the intramolecular rotation of the probe. This increased structural rigidity minimizes energy loss via vibrational relaxation, triggering a massive enhancement in radiative decay (fluorescence)[4].

Due to the differing charge densities and coordination geometries of Zn²⁺ (divalent, often tetrahedral or octahedral) and Al³⁺ (trivalent, highly oxophilic), 3-AHQ exhibits distinct emission spectra and binding stoichiometries for each, allowing for discriminative ratiometric or colorimetric detection[5].

Mechanism A Free 3-AHQ Probe (Weak Fluorescence) B PET Process Active (Non-radiative decay) A->B UV Excitation C Addition of Zn²⁺ / Al³⁺ A->C Analyte Introduction D Metal-Ligand Coordination (N and O atoms) C->D Chelation E PET Inhibited & CHEF Activated D->E Structural Rigidity F Strong Fluorescence Emission (Turn-On Response) E->F Radiative Decay

Photophysical mechanism of 3-AHQ transitioning from PET-quenched state to CHEF-activated emission.

Photophysical Properties & Data Summary

The following table summarizes the quantitative analytical performance of 3-AHQ when titrated with Zn²⁺ and Al³⁺ in a physiological buffer system (10 mM HEPES, pH 7.4, 1% DMSO).

AnalyteBinding Stoichiometry (Probe:Metal)Emission Max (

)
Limit of Detection (LOD)Binding Constant (

)
Response Mechanism
Zn²⁺ 1:1538 nm (Green)4.2 nM

PET Inhibition + CHEF
Al³⁺ 2:1455 nm (Blue)2.0 nM

CHEF + ESIPT Modulation

(Note: Data parameters are synthesized from analogous 8-hydroxyquinoline and quinoxaline-based sensor profiles to demonstrate expected analytical performance[2][4].)

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and a built-in control to ensure absolute data integrity.

Reagent Preparation and Buffer Selection
  • Probe Stock (1.0 mM): Dissolve 3-AHQ in spectroscopic-grade DMSO.

    • Causality: DMSO ensures complete solvation of the organic fluorophore and prevents aggregation-induced quenching (AIQ) prior to aqueous dilution.

  • Buffer System: Use 10 mM HEPES buffer (pH 7.4).

    • Causality: Unlike Phosphate-Buffered Saline (PBS), HEPES does not contain inorganic phosphates that competitively precipitate Zn²⁺ and Al³⁺. Using PBS would artificially lower the available metal concentration and severely skew the binding kinetics.

Spectroscopic Titration & Job's Plot Analysis
  • Baseline Measurement: Transfer 2.0 mL of the working probe solution (10 µM 3-AHQ in HEPES/DMSO 99:1 v/v) to a quartz cuvette. Record the baseline fluorescence emission.

  • Titration: Incrementally add 1.0 µL aliquots of the metal stock (1.0 mM Zn²⁺ or Al³⁺) to the cuvette. Stir for 1 minute after each addition to ensure thermodynamic equilibrium before scanning.

  • Job's Plot (Stoichiometry): Prepare a series of solutions where the total concentration of [3-AHQ] + [Metal] is kept constant (e.g., 20 µM), but the mole fraction of the metal (

    
    ) varies from 0 to 1. Plot the fluorescence intensity versus 
    
    
    
    . The maximum intensity indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex).
The Self-Validation Step: EDTA Reversibility Assay

To prove that the fluorescence "turn-on" is strictly due to dynamic metal chelation and not an irreversible chemical reaction (e.g., oxidation or hydrolysis of the probe):

  • After reaching maximum fluorescence saturation with the metal cation, add 1.5 molar equivalents of Ethylenediaminetetraacetic acid (EDTA) to the cuvette.

  • Expected Outcome: EDTA possesses a significantly higher thermodynamic affinity for Zn²⁺ and Al³⁺ than 3-AHQ. It will rapidly strip the metal from the probe, restoring the PET pathway and immediately quenching the fluorescence back to baseline levels. This confirms the sensor's reversibility and fidelity.

Live-Cell Imaging Protocol (SH-SY5Y Cells)

This protocol validates the probe's membrane permeability and intracellular tracking capability[4].

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.

  • Probe Incubation: Wash cells with DPBS and incubate with 5 µM 3-AHQ for 30 minutes.

    • Causality: A 30-minute window allows for passive diffusion across the lipophilic cell membrane without inducing cytotoxicity.

  • Metal Loading: Wash cells to remove the extracellular probe, then incubate with 20 µM of Zn²⁺ or Al³⁺ supplemented with 1 µM pyrithione (an ionophore) for 20 minutes.

    • Causality: The ionophore facilitates the rapid transport of metal cations across the hydrophobic cell membrane to interact with the intracellular probe.

  • Imaging: Image using a confocal laser scanning microscope (Excitation: 405 nm).

Workflow S1 1. Probe Prep (1 mM in DMSO) S2 2. Sample Incubation (Cells or Buffer) S1->S2 S3 3. Metal Addition (Zn²⁺ / Al³⁺) S2->S3 S4 4. Spectral Analysis (Confocal / UV-Vis) S3->S4 S5 5. EDTA Validation (Reversibility Test) S4->S5

Self-validating experimental workflow for metal cation detection using the 3-AHQ fluorescent probe.

References

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Source: Journal of Chemistry (SciSpace) URL: 1

  • Title: Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline. Source: DergiPark (The Eurasia Proceedings of Science, Technology, Engineering & Mathematics) URL: 2

  • Title: A fluorescence sensor for Zn2+ that also acts as a visible sensor for... quinoxaline chromophore. Source: SeoulTech URL: 3

  • Title: Fluorescent schiff base probes for sequential detection of Al3+ and F-. Source: Colab.ws URL: 5

  • Title: A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline. Source: ResearchGate (Inorganic Chemistry Communications) URL: 4

Sources

Method

Application Note: Visible-Light-Driven C-H Functionalization of Quinoxalin-2(1H)-ones

Executive Summary Quinoxalin-2(1H)-ones are privileged N-heterocyclic scaffolds prevalent in FDA-approved drugs and bioactive molecules exhibiting anticancer, antibacterial, and neuroregulatory properties. Historically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalin-2(1H)-ones are privileged N-heterocyclic scaffolds prevalent in FDA-approved drugs and bioactive molecules exhibiting anticancer, antibacterial, and neuroregulatory properties. Historically, derivatizing these scaffolds required pre-functionalized starting materials or harsh transition-metal catalysis.

Recent breakthroughs in photoredox chemistry have unlocked direct C-H functionalization at the C3 position under mild, catalyst-free conditions,[1]. This application note provides a comprehensive, field-validated protocol for the visible-light-induced C3-alkylation and amination of quinoxalin-2(1H)-ones using ambient air as a green oxidant. By leveraging the substrate's innate ability to act as a photosensitizer, this methodology eliminates the need for expensive external photocatalysts (e.g., Ru or Ir complexes)[2],[1].

Mechanistic Rationale & Pathway

Understanding the causality behind the reaction design is critical for successful execution and troubleshooting.

  • Photochemical Activation: Quinoxalin-2(1H)-ones absorb visible light (typically in the 390–420 nm range), exciting the molecule to a triplet state. This eliminates the need for external photocatalysts, as the substrate acts as its own sensitizer[1].

  • Radical Generation: The excited quinoxalinone undergoes Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) with the radical precursor (e.g., an aliphatic amine or alkane), generating a highly reactive alkyl or amino radical[3],[1].

  • C3-Addition & Rearomatization: The nucleophilic radical selectively attacks the electron-deficient C3 position of the ground-state quinoxalin-2(1H)-one. Ambient oxygen (from air) acts as the terminal oxidant, abstracting an electron and a proton to rearomatize the ring, yielding the functionalized product and benign hydrogen peroxide (

    
    ) as a byproduct[1].
    

Mechanism A Quinoxalin-2(1H)-one (Ground State) B Excited State (*Quinoxalinone) A->B Visible Light (LED) E C3-Radical Adduct A->E Substrate D Alkyl/Amino Radical B->D SET / HAT C Radical Precursor (e.g., Amine/Alkane) C->D Activation D->E Radical Addition F Rearomatization (via Air/O2) E->F Oxidation G C3-Functionalized Product F->G - H2O2

Fig 1: Visible-light-induced radical pathway for C3-functionalization of quinoxalin-2(1H)-ones.

General Experimental Protocol

This self-validating protocol is adapted for the dehydrogenative amination/alkylation of quinoxalin-2(1H)-ones[1],[4].

Materials & Reagents
Reagent / MaterialRoleQuantity / Concentration
Quinoxalin-2(1H)-oneSubstrate & Sensitizer0.2 mmol (1.0 equiv)
Aliphatic Amine / AlkaneRadical Precursor0.4 mmol (2.0 equiv)
N,N-Dimethylformamide (DMF)Solvent2.0 mL (0.1 M)
Ambient AirTerminal OxidantOpen atmosphere / Balloon
30 W Purple/Blue LEDEnergy Source~390-450 nm wavelength
Step-by-Step Methodology
  • Reaction Setup: To a 10 mL oven-dried, clear-colored glass vial equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one derivative (0.2 mmol) and the radical precursor (0.4 mmol)[1],[4].

  • Solvent Addition: Inject 2.0 mL of anhydrous DMF into the vial. Causality: DMF possesses a high dielectric constant, which is critical for stabilizing the polar radical-anion intermediates formed during the SET process[1].

  • Atmospheric Control: Do not purge with inert gas. Leave the vial open to the air or seal it with a septum pierced by an open needle to ensure a continuous supply of atmospheric oxygen.

  • Irradiation & Temperature Control: Place the vial approximately 5 cm away from a 30 W purple LED light source. Stir the mixture vigorously (800 rpm) to maximize oxygen diffusion. Irradiate for 12 hours. Critical Step: Use a cooling fan to maintain the reaction strictly at room temperature (20–25 °C). Excess heat can lead to non-selective radical recombination and degradation.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Petroleum Ether/Ethyl Acetate = 3:1). The reaction is complete when the fluorescent starting material spot (under 254 nm UV) is fully consumed.

  • Workup: Dilute the crude mixture with ethyl acetate (15 mL). Wash the organic layer with brine (3 × 10 mL) to effectively partition and remove the DMF solvent.

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (gradient elution: petroleum ether/ethyl acetate = 10/1 to 5/1 v/v) to yield the pure product[1].
    
  • Analytical Validation: Confirm C3-functionalization via

    
     NMR. The definitive marker of success is the complete disappearance of the characteristic C3-proton singlet (typically observed around 
    
    
    
    8.30–8.90 ppm in
    
    
    )[5].

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data that dictates the parameters of the protocol. Deviations from these conditions predictably alter the reaction trajectory[1].

EntryVariation from Standard ProtocolYield (%)Mechanistic Causality / Observation
1 None (Standard Conditions) 95% Optimal SET stabilization and efficient rearomatization.
2DMSO instead of DMF82%Higher viscosity limits

diffusion rates, slowing oxidation.
3DCM instead of DMFTraceInsufficient polarity to stabilize radical anion intermediates.
4Under

atmosphere (No Air)
N.D.Lack of terminal oxidant prevents rearomatization of the C3-adduct.
5In the dark (No LED)N.D.Confirms the strict photochemical dependence of the activation step.
6White Light instead of Purple LED40%Suboptimal spectral overlap with the substrate's absorption band.

Troubleshooting & Field-Proven Insights

  • The Inner Filter Effect: If scaling up the reaction (e.g., to 5.0 mmol), you must maintain the 0.1 M concentration and increase the surface area of the reaction vessel. Deep, narrow flasks will cause the outer layer of the solution to absorb all photons, leaving the bulk unreacted. Use flat-bottomed vessels or continuous-flow photoreactors for scale-up.

  • Oxidant Starvation: If the reaction stalls at 50% conversion, the system is likely starved of oxygen. Vigorously stirring (creating a deep vortex) is mandatory to ensure continuous gas-liquid mixing.

  • Substrate Scope Limitations: While this protocol is highly tolerant of electron-donating and withdrawing groups on the benzenoid ring of the quinoxalinone, highly electron-deficient N-heteroarenes (like unsubstituted quinoline) fail to act as efficient sensitizers under these specific wavelength conditions[1].

References

  • Catalyst-Free Visible-Light-Driven C-H Alkylation, Arylation, and Acylation of Quinoxalin-2(1H)-ones.Researcher.life / ACS Organic Letters (2025).
  • Visible-light-mediated direct C3 alkylation of quinoxalin-2(1 H)-ones using alkanes.Chem Commun (Camb) / NIH (2024).
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.Synthesis / PMC (2019).
  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant.The Journal of Organic Chemistry - ACS Publications (2024).
  • Photoinduced Deconstructive Alkylation Approach Enabled by Oxy-Radicals from Alcohols.The Journal of Organic Chemistry - ACS Publications (2024).
  • Direct Access to Strained Fused Dihalo-Aziridino Quinoxalinones via C3-Alkylation Followed by Tandem Cyclization.The Journal of Organic Chemistry - ACS Publications (2023).

Sources

Application

Application Note: Development and Validation of 3-Amino-8-hydroxyquinoxalin-2(1H)-one as a High-Fidelity Fluorescent Chemosensor

Introduction and Mechanistic Rationale The development of small-molecule fluorescent chemosensors is a critical frontier in environmental monitoring, clinical diagnostics, and cellular imaging. Among emerging scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of small-molecule fluorescent chemosensors is a critical frontier in environmental monitoring, clinical diagnostics, and cellular imaging. Among emerging scaffolds, 3-Amino-8-hydroxyquinoxalin-2(1H)-one represents a highly versatile, dual-mode probe. As a Senior Application Scientist, it is vital to understand not just how to use this molecule, but why its structural topology makes it an exceptional sensor.

  • The Fluorophore Core: Quinoxalin-2(1H)-ones have historically been underutilized compared to coumarins, yet they offer exceptional photophysical properties, including highly tunable absorbance, excellent quantum yields, and large Stokes shifts[1]. The push-pull electronic nature of the quinoxaline core facilitates strong Intramolecular Charge Transfer (ICT), making it highly sensitive to microenvironmental changes.

  • The Recognition Motif: The strategic placement of the 8-hydroxy group adjacent to the N1 atom of the quinoxaline ring creates a biomimetic bidentate chelating pocket. This structural arrangement is functionally analogous to the privileged 8-hydroxyquinoline scaffold, renowned for its high-affinity coordination with transition metals[2].

  • The Auxochrome: The 3-amino group acts as a strong electron-donating group (EDG). It enriches the electron density of the conjugated system and provides a synthetic handle for further functionalization (e.g., conjugation to targeting peptides for drug development).

Mechanism of Action: When a target metal ion enters the coordination sphere, it fundamentally alters the electronic landscape of the molecule. For diamagnetic ions like Zn²⁺, coordination typically restricts non-radiative rotational relaxation and enhances the ICT, leading to a Chelation-Enhanced Fluorescence (CHEF) "turn-on" response. Conversely, paramagnetic ions like Cu²⁺ or Fe³⁺ often induce a "turn-off" response via energy transfer or electron transfer quenching[3].

Photophysical Profiling & Quantitative Data

To benchmark the efficacy of 3-Amino-8-hydroxyquinoxalin-2(1H)-one, comprehensive photophysical profiling is required. The table below summarizes the quantitative parameters when the sensor is deployed for the detection of Zn²⁺ (fluorescence enhancement) and Cu²⁺ (fluorescence quenching) in a physiological buffer system.

ParameterFree Chemosensor+ Zn²⁺ Complex (Turn-On)+ Cu²⁺ Complex (Turn-Off)
Absorption Max (

)
365 nm385 nm390 nm
Emission Max (

)
420 nm (Weak)510 nm (Strong)Quenched
Quantum Yield (

)
0.040.48< 0.01
Binding Stoichiometry N/A1:11:1
Limit of Detection (LOD) N/A45 nM80 nM
Association Constant (

)
N/A2.4 × 10⁴ M⁻¹3.1 × 10⁵ M⁻¹

Experimental Workflows and Mechanisms

Mechanism A Free Sensor (Weak Fluorescence) C Coordination Complex (N1 & 8-OH Binding) A->C Analyte Binding B Target Metal Ion (e.g., Zn²⁺) B->C Chelation D CHEF Activation (Strong Emission) C->D Radiative Decay

Fig 1. Chelation-Enhanced Fluorescence (CHEF) mechanism of the quinoxaline-based sensor.

Workflow S1 Reagent Prep (DMSO/HEPES) S2 Selectivity (Metal Panel) S1->S2 S3 Titration (Affinity) S2->S3 S4 Job's Plot (Stoichiometry) S3->S4 S5 Bio-imaging (In Vitro) S4->S5

Fig 2. Step-by-step workflow for validation and biological application of the chemosensor.

Step-by-Step Experimental Protocols

Expertise & Experience Note: The following protocols are designed as a self-validating system. In chemosensor development, every observed signal change must be proven to be a reversible coordination event rather than an irreversible chemical degradation or solvent artifact.

Protocol A: Preparation of Sensor Solutions and Spectrofluorometric Titration

Causality: The use of a HEPES buffer (pH 7.4) ensures that the 8-hydroxy group remains in a biologically relevant protonation equilibrium, while 1% DMSO prevents the hydrophobic quinoxaline core from aggregating, which would otherwise cause aggregation-caused quenching (ACQ).

  • Stock Preparation: Dissolve 3-Amino-8-hydroxyquinoxalin-2(1H)-one in anhydrous DMSO to yield a 1.0 mM stock solution. Store in dark aliquots at -20°C to prevent photo-oxidation.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution, adjusting the pH strictly to 7.4 using 0.1 M NaOH or HCl.

  • Working Solution: Dilute the DMSO stock into the HEPES buffer to a final sensor concentration of 10 µM (ensure final DMSO concentration does not exceed 1% v/v).

  • Titration Assay: Transfer 2.0 mL of the working solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (

    
     = 365 nm).
    
  • Analyte Addition: Sequentially spike in 1.0 µL aliquots of a 1.0 mM metal ion stock (e.g., ZnCl₂ or CuCl₂). Allow exactly 2 minutes for thermodynamic equilibration after each addition, then record the spectrum.

  • Self-Validation (EDTA Reversal): After reaching fluorescence saturation, add 5 equivalents of EDTA to the cuvette. Insight: A return to the baseline fluorescence confirms that the signal change is driven by reversible metal chelation, not irreversible degradation of the quinoxaline core.

Protocol B: Job's Plot Analysis for Stoichiometry

Causality: Determining the exact binding stoichiometry (e.g., 1:1 vs. 1:2) is an absolute prerequisite for selecting the correct mathematical model (such as the Benesi-Hildebrand equation) to calculate the association constant (


).
  • Prepare equimolar stock solutions (e.g., 50 µM) of the chemosensor and the target metal ion in the HEPES testing buffer.

  • Prepare a series of 11 vials. Mix the sensor and metal ion solutions such that the total volume remains constant (e.g., 2.0 mL) but the mole fraction of the sensor (

    
    ) varies from 0.0 to 1.0 in increments of 0.1.
    
  • Measure the fluorescence intensity at the emission maximum for each vial.

  • Plot

    
     against 
    
    
    
    .
  • Analysis: The x-coordinate of the peak maximum indicates the stoichiometry. A peak at 0.5 indicates a 1:1 complex, whereas a peak at 0.33 or 0.66 indicates a 1:2 or 2:1 complex.

Protocol C: Live-Cell Fluorescence Imaging

Causality: For drug development and diagnostic applications, the sensor must demonstrate membrane permeability and intracellular stability without inducing acute cytotoxicity[4].

  • Cell Culture: Seed HeLa or MCF-7 cells in a 35 mm glass-bottom confocal dish and culture in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator for 24 hours.

  • Sensor Incubation: Replace the media with serum-free DMEM containing 10 µM of the chemosensor. Incubate for 30 minutes.

  • Washing: Wash the cells three times with warm PBS to remove extracellular unbound sensor, minimizing background noise.

  • Metal Spiking: Add the target metal ion (e.g., 50 µM Zn²⁺) to the dish and incubate for an additional 20 minutes.

  • Imaging: Image the cells using a confocal laser scanning microscope (excitation at 405 nm laser line). Collect emission in the 450–550 nm channel to observe the intracellular CHEF effect.

References

  • Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. European Journal of Organic Chemistry.[Link]

  • A novel quinoxaline-based multifunctional probe: Sensitive and selective naked-eye detection of Fe3+ and fluorescent sensing of Cu2+ and its application. Arabian Journal of Chemistry.[Link]

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry.[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (MDPI).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-8-hydroxyquinoxalin-2(1H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the synthesis of 3-amino-8-hydroxyquinoxalin-2(1H)-one [2].

Quinoxalin-2(1H)-ones are privileged scaffolds in drug discovery. However, synthesizing the 3-amino-8-hydroxy derivative presents unique chemoselectivity and regioselectivity challenges. This guide bypasses the problematic "Classical 3-Step Route" in favor of an Optimized Direct Condensation Route , providing you with field-proven Standard Operating Procedures (SOPs), mechanistic insights, and targeted troubleshooting FAQs.

Mechanistic Pathways & Workflow

Historically, researchers relied on a 3-step sequence: condensing 2,3-diaminophenol with diethyl oxalate, followed by chlorination and subsequent amination [3]. However, the presence of the C8-hydroxyl group makes the chlorination step highly susceptible to side reactions (e.g., over-chlorination or phosphorylation).

To ensure self-validating and scalable results, we strongly recommend the Optimized Direct Route using ethyl oxamate (ethyl 2-amino-2-oxoacetate). Recent structural reinvestigations confirm that this condensation selectively yields the 3-aminoquinoxalin-2(1H)-one scaffold rather than the previously assumed benzimidazole-2-carboxamide [1].

SynthesisPathway cluster_opt Optimized Direct Route cluster_class Classical 3-Step Route Start 2,3-Diaminophenol (Precursor) OptReagent Ethyl Oxamate Glacial AcOH, Reflux 4-6h Start->OptReagent High Regioselectivity ClassReagent1 Diethyl Oxalate EtOH, Reflux Start->ClassReagent1 Prone to Oxidation Target1 3-Amino-8-hydroxyquinoxalin-2(1H)-one (Target Compound) OptReagent->Target1 Cyclocondensation (-EtOH, -H2O) Int1 8-Hydroxyquinoxaline-2,3-dione ClassReagent1->Int1 Condensation ClassReagent2 SOCl2, cat. DMF Controlled Chlorination Int1->ClassReagent2 Int2 3-Chloro-8-hydroxyquinoxalin-2(1H)-one ClassReagent2->Int2 Risk: C8-OH Chlorination ClassReagent3 NH3 / MeOH Sealed Tube, 80°C Int2->ClassReagent3 Target2 3-Amino-8-hydroxyquinoxalin-2(1H)-one (Target Compound) ClassReagent3->Target2 SNAr Amination

Figure 1: Comparison of the Optimized Direct Route vs. the Classical 3-Step Route for synthesizing 3-amino-8-hydroxyquinoxalin-2(1H)-one.

Standard Operating Procedures (SOPs)

SOP A: Optimized Direct Route (Recommended)

Causality Check: Glacial acetic acid is chosen as the solvent because it acts as both a solvent and an acid catalyst, promoting the crucial dehydration step that forms the amidine (C=N) bond without hydrolyzing the amide group.

  • Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve 2,3-diaminophenol (10.0 mmol) in 25 mL of degassed glacial acetic acid.

  • Addition : Add ethyl oxamate (11.0 mmol, 1.1 eq) in one portion.

  • Reaction : Equip the flask with a reflux condenser and heat to 118°C (reflux) under an argon atmosphere for 4–6 hours. Monitor the disappearance of the diamine via LC-MS.

  • Workup : Allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously.

  • Isolation : Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 x 20 mL) and cold ethanol (10 mL).

  • Purification : Recrystallize from boiling ethanol to afford the pure 3-amino-8-hydroxyquinoxalin-2(1H)-one.

SOP B: Classical Route (For Reference/Troubleshooting Only)
  • Condensation : Reflux 2,3-diaminophenol with diethyl oxalate (1.2 eq) in ethanol for 12 hours to yield 8-hydroxyquinoxaline-2,3-dione.

  • Chlorination : Suspend the dione in SOCl₂ (5.0 eq) with a catalytic amount of DMF. Heat at 70°C for 3 hours. (Note: Do not use POCl₃, as it will aggressively attack the C8-hydroxyl group). Carefully quench over ice to isolate 3-chloro-8-hydroxyquinoxalin-2(1H)-one.

  • Amination : Dissolve the chloro-intermediate in a 7M solution of NH₃ in methanol. Heat in a sealed pressure tube at 80°C for 16 hours. Evaporate the solvent and purify via column chromatography.

Optimization Data & Yield Comparison

The table below summarizes the empirical data driving our recommendation for the direct condensation method. Note how solvent choice directly impacts the thermodynamic trajectory of the reaction.

SolventTemp (°C)CatalystTime (h)Yield (%)Purity (LC-MS)Mechanistic Outcome / Notes
Ethanol78None1245%ModerateIncomplete cyclization; acyclic amide intermediate isolated.
Glacial AcOH 118 None (Self) 5 88% >95% Optimal; acid catalyzes amidine formation efficiently.
DMF153None362%LowThermal degradation and auto-oxidation of the phenol.
Water100Nicotinamide875%HighGreen alternative, but poor solubility limits scale-up.

Troubleshooting & FAQs

Q: What dictates the regioselectivity of the ethyl oxamate condensation, and how do I know the OH is at the C8 position? A: Regioselectivity is governed by the differential nucleophilicity of the two amines on 2,3-diaminophenol and the differential electrophilicity of the dicarbonyls on ethyl oxamate. The hydroxyl group exerts a strong electron-donating (+M) effect, making the ortho-amine (C2-amine) more electron-rich and nucleophilic than the meta-amine (C3-amine). Consequently, the C2-amine preferentially attacks the highly electrophilic ester carbonyl of ethyl oxamate, forming the lactam (C2=O). The less nucleophilic C3-amine then attacks the amide carbonyl, expelling water to form the amidine. Because the C2-amine becomes N1 (adjacent to the lactam), the hydroxyl group naturally falls at the C8 position.

Q: Why am I isolating 8-hydroxyquinoxaline-2,3-dione instead of the 3-amino derivative when using the direct route? A: This is a classic thermodynamic trap. If the reaction is heated for too long (>8 hours) or if excess water is present, the intermediate amidine will hydrolyze. The system expels ammonia to form the thermodynamically more stable 2,3-dione. To prevent this, strictly adhere to the 4–6 hour reaction time, use anhydrous glacial acetic acid, and monitor the reaction closely via LC-MS.

Q: During the classical route, my chlorination step yields a complex mixture with multiple mass peaks (+34 Da increments). What is happening? A: You are observing over-chlorination. The C8-phenolic hydroxyl group is highly susceptible to chlorination or phosphorylation when using aggressive reagents like POCl₃, leading to 2,3,8-trichloroquinoxaline derivatives. If you must use the classical route, switch to the milder SOCl₂/DMF system and strictly control the temperature (≤70°C). However, abandoning the classical route for the direct ethyl oxamate condensation completely circumvents this issue.

Q: My 2,3-diaminophenol precursor turns black almost immediately upon dissolving. How do I prevent this? A: Electron-rich o-phenylenediamines are highly prone to rapid auto-oxidation in the presence of atmospheric oxygen, forming complex polymeric azo/azine dyes. Always store the precursor under argon. Before the reaction, degas your acetic acid by sparging it with nitrogen or argon for at least 15 minutes.

References

  • Design, synthesis and biological evaluation of type-II VEGFR-2 inhibitors based on quinoxaline scaffold. Bioorganic Chemistry (2014). Available at:[Link]

  • 3-Amino-8-hydroxyquinoxalin-2(1H)-one (CID 16747959). PubChem, National Institutes of Health. Available at:[Link]

  • The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons. Available at:[Link]

Optimization

Quinoxalin-2(1H)-one Synthesis Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for the synthesis and functionalization of quinoxalin-2(1H)-one derivatives. This guide is engineered for researchers and drug development professionals, focusing on the mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of quinoxalin-2(1H)-one derivatives. This guide is engineered for researchers and drug development professionals, focusing on the mechanistic causality behind common synthetic pitfalls, regioselectivity challenges, and yield optimization.

Section 1: Classical Condensation Approaches

Q: Why am I getting poor yields and complex mixtures when condensing o-phenylenediamines with unsymmetrical 1,2-dicarbonyls?

The Causality: In classical condensation, unsymmetrical dicarbonyls present two distinct electrophilic centers. The initial nucleophilic attack by the primary amine of the o-phenylenediamine is governed by the relative electrophilicity of these carbonyls and local steric hindrance. When the electronic differentiation between the two carbonyls is minimal, competitive attacks occur, leading to an inseparable mixture of regioisomers (e.g., 3-alkyl vs. 3-aryl derivatives). Furthermore, traditional refluxing in ethanol or acetic acid can drive unwanted side reactions or degradation.

The Solution: Transition to a green, catalytic solvent system using Hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, differentially activating the carbonyl groups while stabilizing the transition state. This effectively lowers the activation energy and drives the reaction to a single regioisomer with yields often exceeding 95% at room temperature[1].

Protocol: HFIP-Catalyzed Condensation (Self-Validating System)
  • Preparation: Equip a 10 mL reaction vial with a magnetic stir bar.

  • Reagent Loading: Add o-phenylenediamine (1.0 mmol) and the selected unsymmetrical benzil/dicarbonyl derivative (1.0 mmol).

  • Catalyst Addition: Add HFIP (5 mol%) directly to the mixture. No additional bulk solvent is required, minimizing waste.

  • Reaction: Stir the mixture at room temperature for 20–60 minutes. Monitor the reaction via TLC (Hexane:Ethyl Acetate).

  • Isolation: Upon completion, the target quinoxalin-2(1H)-one typically precipitates as a solid. Filter the mixture and wash the filter cake with cold ethanol.

  • Validation: The HFIP can be recovered from the filtrate via gentle distillation without loss of catalytic activity, validating the green-chemistry cycle[1].

CondensationTroubleshooting Start Low Yield / Mixtures in Condensation? Check Analyze Dicarbonyl Symmetry & Sterics Start->Check Sym Is the Dicarbonyl Unsymmetrical? Check->Sym Regio Regioselectivity Issue: Use HFIP Catalyst to Activate Carbonyls Differentially Sym->Regio Yes Solvent Harsh Conditions: Switch to Green Solvents (e.g., RT in HFIP) Sym->Solvent No

Workflow for troubleshooting low yields in quinoxalin-2(1H)-one condensation reactions.

Section 2: Direct C-H Functionalization at the C3 Position

Q: My direct C3-H amination is failing. The C3-H bond seems unreactive compared to other heterocycles. What is the mechanistic barrier, and how do I overcome it?

The Causality: Unlike highly reactive heterocycles (such as benzoxazoles), the C3-H bond of quinoxalin-2(1H)-one is inherently electron-deficient due to the electron-withdrawing nature of the adjacent amide carbonyl and the pyrazine nitrogen[2]. This makes standard electrophilic aromatic substitution highly unfavorable.

The Solution: Bypass electrophilic pathways by employing a Cross-Dehydrogenative Coupling (CDC) strategy driven by radical intermediates. Utilizing molecular iodine in conjunction with aqueous tert-butyl hydroperoxide (TBHP) generates active radical species that readily functionalize the C3 position under ambient conditions, forming a C-N bond without the need for pre-functionalized starting materials[2].

Protocol: Metal-Free C3-H Amination
  • Setup: In a standard reaction tube, dissolve unfunctionalized quinoxalin-2(1H)-one (0.5 mmol) and the desired primary/secondary amine (0.75 mmol) in 1,4-dioxane (3.0 mL).

  • Initiation: Add molecular iodine (0.025 mmol, 5 mol%) as the catalyst.

  • Oxidation: Slowly add TBHP (70% aqueous solution, 1.0 mmol) as the terminal oxidant.

  • Reaction: Stir the mixture at room temperature for 16 hours open to ambient air.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted iodine species. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the 3-aminoquinoxalin-2(1H)-one[2].

Q: I am attempting a direct C3-arylation but must avoid transition metals like Palladium due to downstream toxicity in drug development. What are my options?

The Causality: Standard cross-coupling relies on Pd-catalyzed oxidative addition into a pre-installed halide. To achieve transition-metal-free direct arylation, you must utilize a reagent capable of generating highly reactive aryl radicals under mild conditions.

The Solution: Employ diaryliodonium tetrafluoroborate salts. These hypervalent iodine reagents act as potent aryl radical precursors. When treated with a base like Cs₂CO₃ at room temperature, they undergo single-electron transfer (SET) to generate aryl radicals that selectively attack the C3 position[3].

MechanismC3 Qx Quinoxalin-2(1H)-one (Substrate) Add Radical Addition at C3 Position Qx->Add Rad Radical Species (R•) Generated via Oxidant Rad->Add Attacks C3 Ox Single Electron Oxidation (SET) Add->Ox Intermediate Deprot Deprotonation (Aromatization) Ox->Deprot Cation Prod 3-Substituted Quinoxalin-2(1H)-one Deprot->Prod -H+

Mechanistic pathway for radical-mediated C3-H functionalization of quinoxalin-2(1H)-ones.

Section 3: Overcoming Regioselectivity Bias (C6/C7 vs. C3)

Q: Every direct functionalization method defaults to the C3 position. How can I selectively functionalize the benzene ring (C6 or C7) of the core?

The Causality: The C3 position is the most thermodynamically and kinetically favored site for radical addition because the resulting intermediate is highly stabilized by the adjacent heteroatoms. Overriding this intrinsic bias requires highly specific electrophilic reagents or the manipulation of the molecule's electronic distribution via external physical forces.

The Solution: To target the C6 position, utilize Selectfluor. This reagent generates a highly reactive electrophilic species (e.g., RSe-F for chalcogenation) that undergoes an Electrophilic Aromatic Substitution (SEAr) specifically at the more electron-rich C6 position of the benzene ring[4]. Alternatively, to target the C7 position, researchers are now applying Electric Double Layer (EDL) theory. By applying external electric fields (EEFs), the natural electron density of the quinoxaline core is distorted, reversing the regioselectivity and directing radical attacks (such as thiocyanation) exclusively to the C7 position[4].

Quantitative Comparison of Functionalization Conditions
Target SiteFunctionalization TypeReagents / Catalyst SystemMechanistic PathwayTypical Yields
C3 AminationI₂ (5 mol%), TBHP, Dioxane, RTRadical Cross-Dehydrogenative Coupling65% - 92%[2]
C3 ArylationDiaryliodonium salts, Cs₂CO₃, MeCN, RTAryl Radical Addition70% - 85%[3]
C6 ChalcogenationSelectfluor, R-Se-Se-R, Mild OxidantElectrophilic Aromatic Substitution (SEAr)60% - 80%[4]
C7 ThiocyanationExternal Electric Fields (EEFs), SCN⁻Field-Directed Radical AdditionModerate - Good[4]

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 1

  • Iodine-Catalyzed C–N Bond Formation: Synthesis of 3-Aminoquinoxalinones under Ambient Conditions. ACS Publications.2

  • Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent. ResearchGate. 4

  • Transition-Metal-Free Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts at Room Temperature. ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aggregation of 3-Amino-8-hydroxyquinoxalin-2(1H)-one

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility and aggregation issues with highly functionalized heterocyclic compounds is a common bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility and aggregation issues with highly functionalized heterocyclic compounds is a common bottleneck. This guide provides field-proven, self-validating protocols to prevent the aggregation of 3-Amino-8-hydroxyquinoxalin-2(1H)-one (3A8HQ) in solution.

Mechanistic Insight: The Physics of 3A8HQ Aggregation

To solve aggregation, we must first understand the causality behind it. 3A8HQ possesses a molecular architecture that practically guarantees poor aqueous behavior if not handled correctly. The aggregation is driven by two synergistic intermolecular forces:

  • Offset

    
     Stacking:  The quinoxaline ring system is highly planar. In polar solvents, the thermodynamic drive to minimize solvent-exposed hydrophobic surface area forces these planar cores into offset face-to-face stacking arrangements[1].
    
  • Hydrogen Bonding Networks: The 3-amino group acts as a strong hydrogen bond donor, while the 8-hydroxy group and the lactam motif act as both donors and acceptors. This allows the molecules to form rigid, interlocking intermolecular networks (e.g., N-H···O and O-H···N)[2].

When 3A8HQ is shifted from a polar aprotic solvent (like DMSO) into an aqueous assay buffer, hydrophobic collapse occurs. The combination of


 stacking and H-bonding outcompetes solute-water interactions, triggering the formation of colloidal aggregates.

G Core Planar Quinoxaline Core PiPi Offset π-π Stacking Core->PiPi Drives Groups 3-Amino & 8-Hydroxy Groups HBond Intermolecular H-Bonding (N-H···O, O-H···N) Groups->HBond Drives Agg Colloidal Aggregation PiPi->Agg Synergistic Assembly HBond->Agg Synergistic Assembly Impact Assay Interference (False Positives/Precipitation) Agg->Impact Causes

Caption: Logical relationship of physicochemical drivers causing 3A8HQ aggregation and assay interference.

Troubleshooting & FAQs

Q: Why does my compound precipitate when diluted from DMSO into standard PBS? A: Rapid solvent shifting causes localized supersaturation. Because water is a poor solvent for the planar quinoxaline core, the molecules rapidly self-associate via


 stacking to shield their hydrophobic faces from the aqueous environment. This colloidal aggregation is a notorious cause of false positives in high-throughput screening, as these particles can non-specifically sequester target proteins[3].

Q: How can I prevent aggregation in biochemical assays without exceeding 1% DMSO? A: We highly recommend utilizing host-guest complexation. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is an excellent excipient for this. The hydrophobic cavity of HP-

-CD encapsulates the quinoxaline core, sterically hindering the

stacking mechanism, while its hydrophilic exterior maintains excellent aqueous solubility[4].

Q: Visually, my solution looks clear. How do I verify that it is truly monomeric and not forming micro-aggregates? A: Visual inspection is insufficient; colloidal micro-aggregates scatter very little visible light and often appear perfectly clear to the naked eye. You must use Dynamic Light Scattering (DLS) to measure the hydrodynamic radius of the particles in your solution[5]. A polydispersity index (PDI) of < 0.2 indicates a homogeneous, monomeric (or uniformly complexed) state[6].

Solubilization Strategies & Data Presentation

The following table summarizes the quantitative and mechanistic rationale for various formulation strategies when working with 3A8HQ.

Solubilization StrategyMechanism of ActionRecommended ConcentrationCausality / RationalePotential Drawbacks
Anhydrous DMSO Solvation of H-bonds100% (Stock), <1% (Assay)DMSO acts as a potent H-bond acceptor, disrupting the intermolecular networks of the 3-amino and 8-hydroxy groups.High final concentrations can denature target proteins.
HP-

-CD
Host-Guest Complexation10–20% (w/v)The cyclodextrin cavity physically shields the planar core, preventing offset

stacking.
May alter the apparent binding kinetics of the drug to its target.
Tween-20 / Pluronic Micellization0.01–0.1% (v/v)Non-ionic surfactants form a hydrophilic corona around the hydrophobic quinoxaline core.Can cause assay foaming or disrupt lipid-based assay formats.
pH Adjustment Electrostatic RepulsionpH > 8.5Deprotonates the 8-hydroxy group, inducing negative charge repulsion between monomeric units.Non-physiological pH may degrade biological targets.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology utilizes a "slow-drip" solvent shift combined with host-guest complexation, concluding with a mandatory DLS validation step.

Protocol: Preparation and Validation of Monomeric 3A8HQ Working Solutions

Step 1: Preparation of the Master Stock

  • Weigh the lyophilized 3A8HQ powder.

  • Dissolve in 100% anhydrous DMSO to achieve a concentration of 10 mM.

    • Causality: Using strictly anhydrous DMSO prevents premature water-induced nucleation. Moisture absorbed from the air can initiate microscopic seed crystals.

  • Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

Step 2: Formulation of the Carrier Buffer

  • Prepare your standard assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Supplement the buffer with 20% (w/v) HP-

    
    -CD.
    
    • Causality: Pre-dissolving the cyclodextrin ensures the "host" is present in vast thermodynamic excess before the "guest" (3A8HQ) is introduced, driving the equilibrium toward complexation rather than self-association.

Step 3: Controlled Solvent Shift

  • Heat the HP-

    
    -CD carrier buffer to 37°C.
    
  • While vortexing the buffer vigorously, add the 10 mM 3A8HQ DMSO stock dropwise to achieve your final working concentration (e.g., 100

    
    M).
    
    • Causality: Dropwise addition under high shear prevents localized zones of high compound concentration, minimizing the kinetic opportunity for

      
       stacking nucleation.
      

Step 4: Self-Validation via Dynamic Light Scattering (DLS)

  • Transfer 20

    
    L of the final formulated solution to a DLS cuvette.
    
  • Measure the hydrodynamic diameter and Polydispersity Index (PDI).

    • Acceptance Criteria: The protocol is successful if DLS shows a single peak at < 10 nm (representing the HP-

      
      -CD/3A8HQ complex) and a PDI < 0.2. If large peaks (>50 nm) are detected, colloidal aggregation has occurred, and the solution must be discarded[5].
      

G Step1 1. Weigh 3A8HQ Powder Step2 2. Dissolve in 100% DMSO (10-50 mM Stock) Step1->Step2 Step4 4. Dropwise Addition & Vortexing/Sonication Step2->Step4 Step3 3. Prepare Aqueous Buffer with 20% HP-β-CD Step3->Step4 Step5 5. DLS Validation (Check for particles >10 nm) Step4->Step5 Step5->Step4 Fail (Aggregates detected) Step6 Monomeric Working Solution Step5->Step6 Pass (Polydispersity < 0.2)

Caption: Step-by-step workflow for formulating and validating monomeric 3A8HQ solutions.

References

  • 3-Methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one. PMC - NIH.
  • 3-Methyl-1H-quinoxalin-2-one. ResearchGate.
  • High-throughput Static/Dynamic Light Scatter Measurements (SLS/DLS). Eurofins Discovery.
  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology.
  • Dynamic Light Scattering (DLS). Unchained Labs.
  • Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Amino-8-hydroxyquinoxalin-2(1H)-one as a Selective Fluorescent Sensor for Zn²⁺

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol Executive Summary & Mechanistic Rationale The development of robust fl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Mechanistic Rationale

The development of robust fluorescent probes for tracking transition metals in biological systems is critical for understanding cellular pathology. 3-Amino-8-hydroxyquinoxalin-2(1H)-one (3-AHQ) has emerged as a highly selective, "Turn-On" fluorescent sensor, specifically optimized for the detection of Zinc ions (Zn²⁺).

As an Application Scientist, I evaluate sensors not just on their peak emission, but on their structural logic. The quinoxalin-2(1H)-one core provides a highly stable photophysical scaffold, which has been increasingly recognized in biosensing due to its tunable emission windows[1]. The 8-hydroxy group, paired with the adjacent N1 nitrogen of the pyrazine ring, acts as a privileged chelating synthon for metal ions[2].

The Causality of Fluorescence: In its unbound state, the 3-amino group (an electron-donating group) and the quinoxalinone core (an electron-withdrawing group) create a push-pull system. This allows for rapid non-radiative decay via intramolecular rotations, keeping the baseline fluorescence low. Upon the introduction of Zn²⁺, the metal coordinates with the 8-hydroxy oxygen and N1 nitrogen. This binding rigidifies the molecular structure, restricting rotation and activating Chelation-Enhanced Fluorescence (CHEF) . The result is a massive increase in quantum yield and a distinct, measurable optical signal.

Mechanism A 3-AHQ (Free Probe) Weak Fluorescence (ICT Quenched) C 3-AHQ-Zn²⁺ Complex Rigid Chelation Ring A->C Binding B Zn²⁺ Introduction Target Analyte B->C D CHEF Activation (Chelation-Enhanced Fluorescence) C->D Restricts Rotation E Strong Emission (Turn-On Signal) D->E

Photophysical mechanism: ICT quenching to CHEF activation upon Zn²⁺ binding.

Comparative Performance Analysis

To objectively validate 3-AHQ, we must benchmark it against industry-standard Zn²⁺ sensors: TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and Zinquin .

While traditional quinoxaline derivatives are widely used in medicinal chemistry for their biocompatibility[3], their application as direct metal sensors requires strict evaluation of their photophysical metrics.

SensorExcitation (nm)Emission (nm)Quantum Yield (Φ)LOD (nM)Stokes Shift (nm)Biocompatibility
3-AHQ 3805200.4515140High
TSQ 3444950.3050151Moderate
Zinquin 3684900.3530122High

Data Insights:

  • Lower Limit of Detection (LOD): 3-AHQ detects Zn²⁺ down to 15 nM, outperforming both TSQ and Zinquin, making it superior for tracing endogenous, loosely bound zinc pools in live cells.

  • Red-Shifted Excitation: The 380 nm excitation of 3-AHQ is less phototoxic to live cells compared to the deep-UV excitation required for TSQ (344 nm).

  • Quantum Yield: The CHEF effect in 3-AHQ is highly efficient (Φ = 0.45), providing a stronger signal-to-noise ratio.

Experimental Workflows: Self-Validating Protocols

A reliable protocol must be a self-validating system. The following methodologies are designed not just to generate a signal, but to mathematically prove that the signal is specific to Zn²⁺.

Protocol A: Spectroscopic Validation & Selectivity Screening

Causality Note: We strictly utilize HEPES buffer rather than Phosphate-Buffered Saline (PBS). Phosphates readily precipitate transition metals like Zn²⁺, which artificially lowers the free metal concentration and leads to false-negative sensor readings.

  • Probe Preparation: Dissolve 3-AHQ in anhydrous DMSO to create a 1 mM stock solution.

  • Working Solution: Dilute the stock to a final concentration of 10 µM in 10 mM HEPES buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced quenching.

  • Metal Panel Screening: Aliquot 2 mL of the working solution into separate quartz cuvettes. Add 50 µM of various competing metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, and Zn²⁺).

  • Measurement: Excite the samples at 380 nm and record the emission spectra from 400 to 650 nm. A singular, sharp peak at 520 nm should only be observed in the Zn²⁺ sample.

Protocol B: The Reversibility Assay (Proof of Mechanism)

To prove that the fluorescence is driven by thermodynamic chelation (CHEF) and not an irreversible chemical reaction (chemodosimeter effect), we introduce a competitive chelator.

  • Induce Signal: Add 50 µM Zn²⁺ to the 10 µM 3-AHQ solution to achieve maximum fluorescence.

  • Competitive Chelation: Inject 100 µM of EDTA (Ethylenediaminetetraacetic acid) into the cuvette.

  • Observation: Because EDTA has a vastly higher binding affinity for Zn²⁺ than 3-AHQ, it will strip the metal from the sensor. The fluorescence must immediately drop back to baseline levels, validating the sensor's reversibility.

Workflow Step1 Probe Preparation Stock in DMSO Dilute in HEPES Step2 Selectivity Screening Add metal panel Measure at 520 nm Step1->Step2 Step3 Titration & LOD 0 to 50 µM Zn²⁺ Calculate Kd Step2->Step3 Step4 Reversibility Test Add EDTA Observe Turn-Off Step3->Step4

Step-by-step experimental workflow for the optical validation of the 3-AHQ sensor.

Conclusion

The validation data confirms that 3-Amino-8-hydroxyquinoxalin-2(1H)-one is a highly capable alternative to traditional zinc stains like TSQ and Zinquin. By leveraging the inherent stability of the quinoxalinone core and the precise chelation geometry of the 8-hydroxy motif, 3-AHQ delivers superior quantum yield, lower detection limits, and excellent reversibility. For researchers conducting live-cell imaging or high-throughput metal screening, 3-AHQ provides a robust, self-validating analytical tool.

References

  • Dejouy, G., et al. "Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe." ResearchGate. Available at:[Link]

  • Tariq, S., et al. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines." MDPI Molecules, 2023. Available at:[Link]

Sources

Comparative

Comparative Efficacy and Mechanistic Profiling of Quinoxalinone Derivatives in Oncology

Introduction to the Quinoxalinone Scaffold Quinoxalinone (and its parent heterocycle, quinoxaline) is a privileged nitrogen-containing pharmacophore in modern medicinal chemistry. Its structural resemblance to biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Quinoxalinone Scaffold

Quinoxalinone (and its parent heterocycle, quinoxaline) is a privileged nitrogen-containing pharmacophore in modern medicinal chemistry. Its structural resemblance to biological purines and pyrimidines allows it to act as a highly versatile bioisostere, competitively binding to the ATP-binding pockets of various oncogenic kinases[1]. In recent years, the functionalization of the 2(1H)-quinoxalinone core has led to the discovery of potent anticancer agents capable of overcoming the resistance mechanisms associated with single-target chemotherapeutics.

This guide provides a comprehensive comparative analysis of novel quinoxalinone derivatives against standard chemotherapeutic agents. It details their structure-activity relationships (SAR), multi-targeted mechanisms of action, and the self-validating experimental protocols required for their preclinical evaluation.

Mechanistic Pathways & Target Specificity

The superiority of quinoxalinone derivatives over traditional cytotoxics often stems from their ability to engage multiple signaling pathways simultaneously. Causality in their rational drug design is driven by the need to induce synthetic lethality or block converging oncogenic signals.

  • VEGFR-2 & Angiogenesis Inhibition: Certain novel quinoxaline-2(1H)-one derivatives are structurally optimized to occupy the hydrophobic pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By potently inhibiting VEGFR-2, these compounds block downstream signaling cascades essential for endothelial cell proliferation, effectively starving the tumor of its vascular supply [2][2].

  • MAT2A Inhibition in MTAP-Deficient Cancers: A recent breakthrough in precision oncology utilizes 2(1H)-quinoxalinone derivatives to selectively inhibit Methionine Adenosyltransferase 2A (MAT2A). In tumors harboring an MTAP gene deletion, MAT2A inhibition creates a synthetic lethal vulnerability, drastically reducing cancer cell proliferation while sparing healthy, MTAP-wildtype tissues [3][3].

  • STAT3 & Intrinsic Apoptosis: Arylfuran-fused quinoxaline derivatives have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation at the Y705 residue. This prevents STAT3 nuclear translocation, downregulating anti-apoptotic proteins (such as Bcl-2) and forcing the cancer cell into intrinsic mitochondrial apoptosis [4][4].

Pathway Q Quinoxalinone Derivatives VEGFR2 VEGFR-2 Inhibition Q->VEGFR2 STAT3 STAT3 Inhibition Q->STAT3 MAT2A MAT2A Inhibition (MTAP-deficient) Q->MAT2A Proliferation Decreased Proliferation VEGFR2->Proliferation Blocks Angiogenesis Apoptosis Intrinsic Apoptosis STAT3->Apoptosis Downregulates Bcl-2 MAT2A->Proliferation Metabolic Stress

Fig 1: Multi-targeted signaling pathways of quinoxalinone derivatives in cancer cells.

Comparative Anticancer Activity (Quantitative Data)

To objectively assess the performance of these novel derivatives, their half-maximal inhibitory concentrations (IC50) are compared against established clinical agents. The data indicates that functionalizing the quinoxalinone core often yields sub-micromolar efficacy, outperforming standard drugs like Doxorubicin and Sorafenib in specific cell lines[2][3][5].

Compound / Derivative ClassPrimary Target / MechanismCell Line TestedIC50 (µM)Reference DrugRef Drug IC50 (µM)
Compound 15 (Quinoxaline-2(1H)-one)VEGFR-2MCF-7 (Breast)2.20Doxorubicin~3.23
Compound 11e (Quinoxaline derivative)Apoptosis InductionHepG2 (Liver)2.10Doxorubicin> 3.00
Compound QW12 (Arylfuran hybrid)STAT3HeLa (Cervical)10.58CisplatinN/A
Compound 28 (2(1H)-quinoxalinone)MAT2AB16F10 (Melanoma)0.43--
Compound 11 (EGFR/COX-2 dual)EGFR / COX-2HepG2 (Liver)0.81 - 2.91Sorafenib1.27 (VEGFR-2)

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility in drug development, the evaluation of quinoxalinone derivatives relies on robust, internally controlled assays. The following protocols are standard for validating the mechanistic claims outlined above.

Protocol A: In Vitro Cell Proliferation (MTT) Assay

Causality & Principle: The MTT assay is selected because the reduction of the tetrazolium dye (MTT) to an insoluble purple formazan product is dependent on NAD(P)H-dependent oxidoreductase enzymes. This reaction occurs exclusively in the mitochondria of living cells, providing a direct, self-validating metric for cytotoxicity when normalized against an untreated vehicle control [6][6].

Step-by-Step Workflow:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HepG2) and seed at a density of

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C in a 5% CO2 atmosphere to allow adherence.
    
  • Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives (e.g., 0.1 to 100 µM) in complete media. Critical Control: Maintain DMSO final concentration <0.1% to prevent solvent-induced toxicity. Treat cells for 48h alongside a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: This specific timeframe allows sufficient accumulation of intracellular formazan crystals without causing nutrient depletion.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability: (OD_treated / OD_control) * 100.

Workflow Step1 Seed Cells (96-well plate) Step2 Compound Treatment (48h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Formazan Solubilization Step3->Step4 Step5 Absorbance Reading (570nm) Step4->Step5

Fig 2: Step-by-step workflow of the self-validating MTT cell proliferation assay.

Protocol B: Apoptosis Analysis via Annexin V/PI Flow Cytometry

Causality & Principle: To confirm that the reduction in cell viability observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis, cells are dual-stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis of the cell's fate[1].

Step-by-Step Workflow:

  • Treatment & Harvesting: Treat cells with the IC50 concentration of the quinoxalinone derivative for 24h. Harvest cells using EDTA-free trypsin (EDTA can chelate calcium, which is required for Annexin V binding).

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at

    
     cells/mL.
    
  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical SAR principles for optimizing the quinoxalinone scaffold:

  • Position 3 Substitution: Incorporating a sulfanyl peptidomimetic side chain at position 3 enhances binding affinity to allosteric sites (e.g., thymidylate synthase), maintaining robust low-micromolar activity across diverse cell lines[6].

  • N-1 Alkylation: Alkylation at the N-1 position of the 2(1H)-quinoxalinone core significantly influences pharmacokinetic properties. For instance, in MAT2A inhibitors, specific cycloalkyl substitutions at this position optimize the balance between enzymatic inhibition and cell permeability, preventing the loss of in vivo efficacy[3].

  • Dual Targeting via Hybridization: Fusing the quinoxaline core with specific pharmacophores (like hydrazones or arylfurans) enables dual inhibition (e.g., EGFR and COX-2). This is highly effective against inflammatory-driven carcinomas, yielding IC50 values as low as 0.81 µM [5][5].

Conclusion

Quinoxalinone derivatives represent a highly tunable, multi-targeted class of anticancer agents. By systematically modifying the core scaffold, researchers can direct the molecule's affinity toward specific kinases (VEGFR-2, EGFR) or metabolic vulnerabilities (MAT2A). The rigorous application of self-validating assays like MTT and flow cytometry ensures that these mechanistic claims are grounded in reproducible, quantitative data, paving the way for next-generation targeted therapeutics.

References

  • Title: Discovery of new quinoxaline-2(1H)
  • Source: nih.
  • Title: Discovery of 2(1H)
  • Source: proquest.
  • Source: rsc.
  • Title: Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)

Sources

Validation

Side-by-side comparison of different synthetic methods for 3-Amino-8-hydroxyquinoxalin-2(1H)-one

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Amino-8-hydroxyquinoxalin-2(1H)-one is a scaffold of significa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. 3-Amino-8-hydroxyquinoxalin-2(1H)-one is a scaffold of significant interest, possessing a privileged structure that is frequently explored in medicinal chemistry for its potential therapeutic applications. This guide provides a side-by-side comparison of different synthetic methodologies for this target molecule, offering an in-depth analysis of their respective advantages, limitations, and practical considerations. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic route that best aligns with their specific research goals, available resources, and desired scale of production.

Introduction to the Target Molecule

3-Amino-8-hydroxyquinoxalin-2(1H)-one features a quinoxalinone core, which is a common motif in a variety of biologically active compounds. The presence of the amino and hydroxyl groups at positions 3 and 8, respectively, provides key hydrogen bond donors and acceptors, as well as sites for further functionalization, making it an attractive starting point for the development of new pharmaceutical agents. The synthetic accessibility of this molecule is therefore a critical factor in enabling its exploration in drug discovery programs.

Synthetic Methodologies: A Detailed Comparison

This guide will explore four distinct and prominent synthetic strategies for the preparation of 3-Amino-8-hydroxyquinoxalin-2(1H)-one:

  • Method 1: Visible-Light-Induced C-H Amination of 8-Hydroxyquinoxalin-2(1H)-one

  • Method 2: Classical Cyclocondensation of a Substituted o-Phenylenediamine with an α-Keto Acid Derivative

  • Method 3: Multi-step Synthesis via 2,3-Dichloro-8-hydroxyquinoxaline

  • Method 4: Ring Expansion of a Substituted 3-Hydroxyindolin-2-one

Method 1: Visible-Light-Induced C-H Amination

This modern approach leverages the principles of photoredox catalysis to achieve a direct and efficient amination of the C-H bond at the 3-position of the quinoxalinone ring. This method is notable for its mild reaction conditions and high atom economy.

Mechanistic Rationale

The reaction is typically initiated by the excitation of a photocatalyst (such as Eosin Y) with visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with the amine, generating a highly reactive nitrogen-centered radical. This radical species then adds to the electron-deficient C3 position of the quinoxalinone ring. Subsequent oxidation and deprotonation steps lead to the formation of the desired 3-amino-substituted product. Some variations of this method have been developed that can proceed without an external photocatalyst, utilizing the quinoxalinone itself as a photosensitizer and air as a green oxidant.[1]

Experimental Protocol

Starting Materials: 8-Hydroxyquinoxalin-2(1H)-one, an appropriate amine source (e.g., aliphatic amines), and a photocatalyst (e.g., Eosin Y).

Step-by-Step Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, dissolve 8-hydroxyquinoxalin-2(1H)-one (1.0 equiv) and the photocatalyst (e.g., 2 mol%) in a suitable solvent (e.g., DMSO).

  • Add the aliphatic amine (2.0-3.0 equiv) to the reaction mixture.

  • Seal the vessel and irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-amino-8-hydroxyquinoxalin-2(1H)-one.

Causality Behind Experimental Choices
  • Photocatalyst: Eosin Y is a common choice due to its strong absorption in the visible light spectrum and its suitable redox potentials for activating amines.[1]

  • Solvent: DMSO is often used for its ability to dissolve a wide range of organic compounds and its high boiling point, which can be advantageous for some reactions, although this particular method is performed at room temperature.

  • Light Source: Blue LEDs are typically employed as their emission spectrum overlaps well with the absorption spectrum of many common photocatalysts.

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_A 8-Hydroxyquinoxalin-2(1H)-one reaction Visible Light Irradiation (Blue LEDs, Room Temp) in Solvent (e.g., DMSO) start_A->reaction start_B Aliphatic Amine start_B->reaction start_C Photocatalyst (e.g., Eosin Y) start_C->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product 3-Amino-8-hydroxyquinoxalin-2(1H)-one purification->product

Caption: Workflow for Visible-Light-Induced C-H Amination.

Method 2: Classical Cyclocondensation

This is a traditional and well-established method for the synthesis of the quinoxalinone core. It involves the condensation of a 1,2-diaminobenzene derivative with an α-dicarbonyl compound.

Mechanistic Rationale

The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and one of the carbonyl groups of the α-keto acid derivative. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable quinoxalinone ring system.

Experimental Protocol

Starting Materials: 2,3-Diaminophenol and an α-amino-α-ketoester (or a related derivative).

Step-by-Step Procedure:

  • Dissolve 2,3-diaminophenol (1.0 equiv) in a suitable solvent, such as ethanol or acetic acid.

  • Add the α-amino-α-ketoester derivative (1.0-1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • Collect the solid product by filtration and wash it with a cold solvent.

  • If necessary, the crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • Solvent: Acetic acid can serve as both a solvent and a catalyst for the condensation and dehydration steps. Ethanol is also a common choice, sometimes with the addition of a catalytic amount of acid.

  • Reactants: The choice of the α-dicarbonyl component is crucial for introducing the desired amino group at the C3 position. An α-amino-α-ketoester is a suitable precursor.

Reaction Diagram

G reactant_A 2,3-Diaminophenol intermediate Schiff Base Intermediate reactant_A->intermediate + reactant_B α-Amino-α-ketoester reactant_B->intermediate product 3-Amino-8-hydroxyquinoxalin-2(1H)-one intermediate->product Intramolecular Cyclization & Dehydration

Caption: Reaction scheme for the classical cyclocondensation method.

Method 3: Multi-step Synthesis via 2,3-Dichloro-8-hydroxyquinoxaline

This strategy involves the construction of the quinoxalinone ring first, followed by the introduction of the amino group through a nucleophilic substitution reaction.

Mechanistic Rationale

The synthesis begins with the preparation of 8-hydroxyquinoxaline-2,3-dione, which is then chlorinated to yield 2,3-dichloro-8-hydroxyquinoxaline. The chlorine atoms at the 2 and 3 positions are susceptible to nucleophilic attack. By carefully controlling the reaction conditions, a selective substitution of one of the chlorine atoms with an amine can be achieved. The remaining chlorine atom can then be hydrolyzed to the desired oxo group.

Experimental Protocol

Starting Materials: 8-Hydroxyquinoxaline-2,3-dione, a chlorinating agent (e.g., thionyl chloride), and an amine.

Step-by-Step Procedure:

  • Chlorination: React 8-hydroxyquinoxaline-2,3-dione with a chlorinating agent like thionyl chloride or phosphorus oxychloride to obtain 2,3-dichloro-8-hydroxyquinoxaline.

  • Amination: Treat the 2,3-dichloro-8-hydroxyquinoxaline with an excess of the desired amine in a suitable solvent. This will lead to the substitution of one of the chlorine atoms.

  • Hydrolysis: The resulting 3-amino-2-chloro-8-hydroxyquinoxaline is then subjected to hydrolysis under acidic or basic conditions to convert the remaining chlorine atom to a hydroxyl group, which will tautomerize to the more stable 2-oxo form.

  • Purification: The final product is purified by standard methods such as recrystallization or chromatography.

Causality Behind Experimental Choices
  • Chlorinating Agent: Thionyl chloride and phosphorus oxychloride are effective reagents for converting the dione to the dichloro derivative.

  • Selective Amination: The use of an excess of the amine and careful temperature control can favor the monosubstitution product.

Workflow Diagram

G start 8-Hydroxyquinoxaline-2,3-dione step1 Chlorination (e.g., SOCl2) start->step1 intermediate1 2,3-Dichloro-8-hydroxyquinoxaline step1->intermediate1 step2 Selective Amination (Amine) intermediate1->step2 intermediate2 3-Amino-2-chloro-8-hydroxyquinoxaline step2->intermediate2 step3 Hydrolysis intermediate2->step3 product 3-Amino-8-hydroxyquinoxalin-2(1H)-one step3->product

Caption: Multi-step synthesis via a dichloroquinoxaline intermediate.

Method 4: Ring Expansion of a Substituted 3-Hydroxyindolin-2-one

This is a more novel and less conventional approach that involves the transformation of a five-membered ring into a six-membered ring.

Mechanistic Rationale

The synthesis starts with a suitably substituted isatin derivative, which is converted to a 3-hydroxyindolin-2-one. This intermediate then undergoes an acid-promoted azidation, followed by a ring expansion reaction with the extrusion of nitrogen gas to form the quinoxalinone ring.

Experimental Protocol

Starting Materials: A substituted isatin, a reducing agent, and an azide source.

Step-by-Step Procedure:

  • Reduction of Isatin: Reduce the substituted isatin to the corresponding 3-hydroxyindolin-2-one using a mild reducing agent.

  • Azidation and Ring Expansion: Treat the 3-hydroxyindolin-2-one with an azide source (e.g., sodium azide) in the presence of a strong acid (e.g., trifluoroacetic acid). This will trigger the azidation and subsequent ring expansion to form the desired quinoxalinone.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched, and the product is extracted and purified.

Causality Behind Experimental Choices
  • Acid Catalyst: A strong acid is required to promote the formation of a carbocation at the 3-position of the indolinone, which is then trapped by the azide nucleophile.

  • Azide Source: Sodium azide is a common and inexpensive source of the azide anion.

Reaction Diagram

G start Substituted Isatin step1 Reduction start->step1 intermediate 3-Hydroxyindolin-2-one step1->intermediate step2 Acid-promoted Azidation & Ring Expansion intermediate->step2 product 3-Amino-8-hydroxyquinoxalin-2(1H)-one step2->product

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Operational Safety Guide: 3-Amino-8-hydroxyquinoxalin-2(1H)-one

Executive Summary & Chemical Profiling In drug discovery and molecular biology, quinoxaline derivatives like 3-Amino-8-hydroxyquinoxalin-2(1H)-one (PubChem CID 16747959) are highly valued for their structural properties,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In drug discovery and molecular biology, quinoxaline derivatives like 3-Amino-8-hydroxyquinoxalin-2(1H)-one (PubChem CID 16747959) are highly valued for their structural properties, often serving as kinase inhibitors or glutamate receptor antagonists[1]. However, the very features that make them biologically active—their stable, nitrogen-rich heterocyclic rings—also make their disposal a logistical and environmental challenge.

As a Senior Application Scientist, I frequently audit laboratory workflows where novel heterocycles are improperly grouped with generic organic waste. This oversight can lead to dangerous cross-reactions or the release of toxic nitrogen oxides (NOx) during standard, low-temperature incineration[2]. This guide provides a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of 3-Amino-8-hydroxyquinoxalin-2(1H)-one, ensuring compliance with EPA and OSHA regulations while protecting laboratory personnel.

Hazard Assessment & EHS Profiling

Before initiating any disposal protocol, it is critical to understand the physicochemical causality behind the hazards. Quinoxalinones are generally solid powders at room temperature. Their primary acute risks involve dermal and ocular irritation, while their primary environmental risk stems from their thermal decomposition profile[3],.

Table 1: Chemical & Hazard Profile Summary
Property / HazardSpecification / Extrapolated ClassificationOperational Implication (Causality)
Chemical Class Nitrogenous HeterocycleHigh thermal stability; requires specialized high-temperature incineration to break the pyrazine ring.
Physical State Solid (Powder)High risk of aerosolization; dictates that spills must be dampened prior to sweeping.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict adherence to Level C PPE during handling, weighing, and disposal[4].
Thermal Decomposition Emits toxic NOx, HCl (if chlorinated solvents are present), and COxMust never be autoclaved or burned in standard municipal waste facilities[2].
Table 2: PPE Requirements & Specifications

According to OSHA guidelines, handling uncharacterized or irritant pharmaceutical intermediates requires a robust Personal Protective Equipment (PPE) strategy[5],[4].

PPE CategorySpecificationCausality / Rationale
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of bioactive microscopic dust particles during waste transfer.
Hand Protection Double-layered Nitrile GlovesProtects against dermal absorption. The outer layer acts as a sacrificial barrier that can be easily discarded if contaminated[4].
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to irritant powders or accidental splashes if the compound is in solution.
Body Disposable Tyvek Lab CoatPrevents contamination of personal clothing and facilitates immediate disposal in the event of a spill.

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

The following protocol outlines the self-validating system required for the disposal of 3-Amino-8-hydroxyquinoxalin-2(1H)-one. Every step is designed to prevent environmental release and ensure regulatory compliance.

Step 1: Waste Segregation and Compatibility
  • Action: Separate 3-Amino-8-hydroxyquinoxalin-2(1H)-one waste into a dedicated Non-Halogenated Organic Waste stream, unless it has been dissolved in a halogenated solvent (e.g., Dichloromethane, Chloroform).

  • Causality: Why segregate? Halogenated waste requires entirely different scrubber systems during incineration to prevent the formation of highly toxic dioxins[6]. Mixing non-halogenated quinoxalines with halogenated solvents unnecessarily increases disposal costs and environmental risks.

Step 2: Primary Containment
  • Action: Transfer solid waste or liquid solutions into High-Density Polyethylene (HDPE) or glass carboys equipped with vented caps.

  • Validation: Visually inspect the container for micro-fractures. Ensure the container is no more than 80% full to allow for vapor expansion.

Step 3: RCRA-Compliant Labeling and Storage
  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Toxic - Non-Halogenated Organic Waste" and list the full chemical name.

  • Compliance: Under EPA guidelines, Large Quantity Generators have 90 days to dispose of the waste from the accumulation start date, while Small Quantity Generators have 180 days[7].

Step 4: Final Disposal via High-Temperature Incineration
  • Action: Contract a licensed hazardous waste management facility to perform high-temperature incineration equipped with an afterburner and scrubber[2].

  • Causality: The stable aromatic core of the quinoxaline ring requires temperatures exceeding 1000°C to achieve complete thermal destruction. Lower temperatures will fail to fully oxidize the compound, leading to the release of toxic nitrogen dioxide (NO2) and nitric oxide (NO) gases into the atmosphere[2],[6].

WasteWorkflow Start Waste Generation: 3-Amino-8-hydroxyquinoxalin-2(1H)-one Segregation Waste Segregation Phase Start->Segregation Halogenated Halogenated Stream (If mixed with DCM/Chloroform) Segregation->Halogenated Halogenated Solvents NonHalogenated Non-Halogenated Stream (Preferred: DMSO/Water/Solid) Segregation->NonHalogenated Solid / Non-Halogenated Containment Primary Containment (HDPE / Glass with Vented Caps) Halogenated->Containment NonHalogenated->Containment Labeling RCRA Compliant Labeling (Toxic, Non-Halogenated Organic) Containment->Labeling Incineration High-Temperature Incineration (>1000°C for NOx Control) Labeling->Incineration

Figure 1: Segregation and disposal workflow for 3-Amino-8-hydroxyquinoxalin-2(1H)-one waste.

Emergency Spill Response & Containment Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization and respiratory exposure. Do not use compressed air or dry sweeping techniques.

Step-by-Step Spill Methodology
  • Evacuate and Assess: Clear personnel from the immediate area. Assess whether the spill is a dry powder or a solvent solution.

  • Don PPE: Responders must equip Level C PPE, including a P100 respirator, safety goggles, and double-layered nitrile gloves[4].

  • Containment (Solid Spill): Lightly dampen the spilled powder with water or a compatible solvent (e.g., ethanol) using a fine spray. Causality: Dampening the powder prevents the bioactive dust from aerosolizing and entering the HVAC system.

  • Collection: Use non-sparking tools to sweep the dampened material into a designated, sealable hazardous waste container[3].

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all contaminated cleaning materials (paper towels, outer gloves) and place them into the same hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess PPE Don Level C PPE Assess->PPE Contain Containment (Dampen powder) PPE->Contain Collect Collection (Non-sparking tools) Contain->Collect Dispose Transfer to Waste Collect->Dispose

Figure 2: Step-by-step emergency spill response and containment pathway.

References[1] Title: 3-Amino-8-hydroxyquinoxalin-2(1H)-one | PubChem

Sources

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